Product packaging for Ibrutinib-MPEA(Cat. No.:)

Ibrutinib-MPEA

Cat. No.: B2601594
M. Wt: 581.7 g/mol
InChI Key: RQQVGXHWCJBNPV-DSCGJTOLSA-N
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Description

Ibrutinib-MPEA is a useful research compound. Its molecular formula is C32H39N9O2 and its molecular weight is 581.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H39N9O2 B2601594 Ibrutinib-MPEA

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-[4-(2-aminoethyl)piperazin-1-yl]-1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39N9O2/c33-14-17-39-20-18-38(19-21-39)15-5-9-28(42)40-16-4-6-25(22-40)41-32-29(31(34)35-23-36-32)30(37-41)24-10-12-27(13-11-24)43-26-7-2-1-3-8-26/h1-3,5,7-13,23,25H,4,6,14-22,33H2,(H2,34,35,36)/b9-5+/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQVGXHWCJBNPV-DSCGJTOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CCN2CCN(CC2)CCN)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)/C=C/CN2CCN(CC2)CCN)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ibrutinib-MPEA: A Technical Overview of its Binding Affinity for Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Ibrutinib-MPEA for its target, Bruton's Tyrosine Kinase (BTK). This compound is a derivative of the potent, irreversible BTK inhibitor Ibrutinib, designed as a bioorthogonal probe for activity-based protein profiling (ABPP). Understanding its binding characteristics is crucial for its application in research settings to monitor BTK activity and engagement.

Quantitative Binding Affinity Data

The inhibitory potency of this compound against BTK was determined through biochemical assays. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, is a key parameter for quantifying binding affinity. For covalent inhibitors like Ibrutinib and its derivatives, the IC50 is a measure of both the initial non-covalent binding affinity (Ki) and the rate of covalent bond formation (kinact).

The quantitative data for this compound's binding to BTK is summarized in the table below. For comparative purposes, the binding affinity of the parent compound, Ibrutinib, is also included.

CompoundTarget KinaseAssay TypeIC50 (nM)Reference
This compoundBTKBiochemical Kinase Assay1.1 ± 0.2Liu, N. et al. (2015)
Ibrutinib (Parent)BTKBiochemical Kinase Assay0.5Honigberg, L.A. et al. (2010)

Experimental Protocol: BTK Inhibition Assay

The determination of the IC50 value for this compound was performed using a well-established biochemical assay. The following protocol details the methodology employed.

Assay Principle

The inhibitory activity of this compound against BTK was measured using a fluorescence resonance energy transfer (FRET)-based kinase assay. Specifically, the Lanthascreen™ Eu Kinase Binding Assay was utilized. This competitive binding assay measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by the inhibitor.

  • Components: The assay involves the BTK enzyme, a europium (Eu)-labeled anti-tag antibody, a biotinylated tracer that binds to the kinase's ATP pocket, and streptavidin-terbium (Tb) as the FRET donor.

  • Mechanism: In the absence of an inhibitor, the tracer binds to BTK. The Eu-labeled antibody binds to the tagged kinase, bringing it in proximity to the Tb-labeled streptavidin bound to the biotinylated tracer. This proximity allows for FRET to occur between the terbium donor and the europium acceptor upon excitation.

  • Inhibition: When an inhibitor like this compound is introduced, it competes with the tracer for binding to the ATP site of BTK. The displacement of the tracer disrupts the FRET complex, leading to a decrease in the FRET signal. The magnitude of this decrease is proportional to the inhibitory activity of the compound.

Materials and Reagents
  • Recombinant human BTK enzyme

  • Lanthascreen™ Eu-anti-GST antibody

  • Biotinylated-ATP-competitive tracer (proprietary)

  • Streptavidin-Tb conjugate

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., HEPES buffer with BSA and MgCl2)

  • 384-well microplates

Experimental Procedure
  • Compound Preparation: A serial dilution of this compound was prepared in DMSO, typically starting from a high concentration (e.g., 10 µM) and performing 3-fold serial dilutions.

  • Assay Reaction Setup: The reaction was performed in a 384-well plate. The components were added in the following order:

    • Assay buffer.

    • This compound at various concentrations (or DMSO for control).

    • BTK enzyme.

    • A pre-mixed solution of the Eu-anti-GST antibody and the biotinylated tracer.

  • Incubation: The plate was incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: A solution of Streptavidin-Tb was added to the wells.

  • Signal Measurement: The plate was read on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). The emissions from both the terbium donor and the europium acceptor were measured.

  • Data Analysis: The ratio of the acceptor (Eu) to donor (Tb) emission was calculated. The data was then normalized to the controls (no inhibitor for 0% inhibition and a saturating concentration of a known inhibitor for 100% inhibition). The IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations: Pathways and Workflows

BTK Signaling Pathway

Bruton's Tyrosine Kinase is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. Ibrutinib and its derivatives covalently bind to the Cys481 residue in the BTK active site, blocking its kinase activity and downstream signaling.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Phosphorylates & Activates BTK BTK SYK->BTK Phosphorylates & Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates & Activates PIP2 PIP2 PLCG2->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKCβ DAG->PKC Activates NFkB NF-κB Pathway IP3->NFkB Ca2+ influx leads to PKC->NFkB Activates Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) NFkB->Gene Expression\n(Proliferation, Survival) Ibrutinib This compound Ibrutinib->BTK Covalently Inhibits Antigen Antigen Antigen->BCR Binds

Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.

Experimental Workflow for IC50 Determination

The workflow for determining the IC50 value involves several key steps, from reagent preparation to data analysis, as depicted in the diagram below.

IC50_Workflow A 1. Reagent Preparation - BTK Enzyme - this compound Dilution Series - Assay Buffer & Reagents B 2. Plate Setup (384-well) Add reagents to wells: - Buffer - Inhibitor (this compound) - BTK Enzyme A->B C 3. Incubation Allow binding to equilibrate (e.g., 60 min at RT) B->C D 4. Detection Reagent Addition Add FRET detection mix (e.g., Streptavidin-Tb) C->D E 5. Signal Measurement Read plate on a TR-FRET enabled plate reader D->E F 6. Data Analysis - Calculate FRET Ratio - Normalize Data - Fit to Dose-Response Curve E->F G 7. IC50 Value Determination F->G

In Vitro Activity of Ibrutinib-MPEA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Ibrutinib-Mono-phosphoethyl ester adenosine (MPEA), a derivative of the potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. While specific quantitative inhibitory data for Ibrutinib-MPEA is limited in publicly available literature, its activity is intrinsically linked to its parent compound, Ibrutinib. This compound has been developed as a bioorthogonal probe for activity-based protein profiling (ABPP) to identify and monitor BTK.[1] This guide synthesizes the known mechanisms and experimental protocols associated with Ibrutinib and its derivatives, providing a framework for in vitro studies of this compound.

Core Mechanism of Action

This compound, as a derivative of Ibrutinib, is designed to retain the core mechanism of its parent compound. Ibrutinib is a small molecule that covalently and irreversibly binds to the cysteine residue (Cys-481) in the active site of BTK.[1] This irreversible binding blocks the enzymatic activity of BTK, a critical component of the B-cell receptor (BCR) signaling pathway. The inhibition of BTK disrupts downstream signaling cascades that are crucial for B-cell proliferation, survival, adhesion, and migration.[1]

Quantitative In Vitro Activity Data

CompoundTargetAssay TypeIC50 (nM)Cell LineReference
IbrutinibBTKKinase Assay0.5-[2]
IbrutinibEGFRKinase Assay61-[3]
IbrutinibHER2-overexpressing Breast CancerCell Viability (MTT)8.89 - 9.94BT474, SKBR3
IbrutinibMelanomaCell Viability (MTT)20.47 - 32.98 µMMeWo, WM164, SK-MEL-28

Note: The data presented is for the parent compound Ibrutinib and should be considered as a proxy for the potential activity of this compound.

Signaling Pathways

The primary signaling pathway affected by Ibrutinib and its derivatives is the B-cell receptor (BCR) signaling cascade. Inhibition of BTK by Ibrutinib blocks the transduction of signals from the BCR, which in turn affects downstream pathways including PLCγ2, ERK1/2, NF-κB, and PI3K/Akt.

BCR_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK CD19 CD19 LYN->CD19 BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Ibrutinib_MPEA This compound Ibrutinib_MPEA->BTK Inhibition IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Flux IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFAT NFAT Calcium->NFAT Proliferation Cell Proliferation & Survival NFAT->Proliferation NF_kB NF-κB PKC->NF_kB NF_kB->Proliferation PI3K PI3K CD19->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT AKT->NF_kB MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (formazan formation) D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at 570 nm F->G Western_Blot_Workflow A Treat cells with This compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to PVDF membrane C->D E Block membrane and incubate with primary antibody (e.g., p-BTK) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal using chemiluminescence F->G

References

An In-Depth Technical Guide to the Cellular Targets and Pathways of Ibrutinib-MPEA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ibrutinib-MPEA, a bioorthogonal chemical probe derived from the covalent Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. It details its cellular targets, the pathways it modulates, and the experimental protocols for its application in target identification and validation.

Introduction: Ibrutinib and the Advent of Chemical Probes

Ibrutinib is a potent, orally administered small molecule that functions as an irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It achieves this by forming a covalent bond with a specific cysteine residue (Cys481) located in the active site of BTK.[4] This action effectively blocks the B-cell receptor (BCR) signaling pathway, which is a critical driver of proliferation and survival in various B-cell malignancies.[3] Consequently, ibrutinib is an FDA-approved therapeutic for treating cancers such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.

To further elucidate the mechanism of action, identify potential off-targets, and understand resistance mechanisms, chemical probes based on the ibrutinib scaffold have been developed. This compound is one such derivative, functioning as a two-step bioorthogonal probe. It retains the core structure and reactive acrylamide "warhead" of ibrutinib but incorporates a handle—in this case, a morpholine-pentyne-ethyl-amine (MPEA) moiety—that allows for subsequent chemical modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This enables the attachment of reporter tags, such as fluorophores or biotin, for target visualization and enrichment.

This guide focuses on the application of this compound and similar alkyne-functionalized probes in discovering and quantifying cellular targets and pathways.

Cellular Targets and Quantitative Analysis

This compound is designed to mimic the binding profile of its parent compound, ibrutinib. Its primary cellular target is BTK. However, like ibrutinib, it exhibits activity against other kinases that possess a homologous cysteine residue in their active site. Chemoproteomic studies using alkyne-functionalized ibrutinib probes have been instrumental in identifying and quantifying these on- and off-targets directly in complex biological systems.

Potency of Ibrutinib and Related Probes

The inhibitory activity of ibrutinib and its derivatives is a critical parameter for their use as therapeutics and research tools. The following table summarizes the half-maximal inhibitory concentrations (IC50) against the primary target, BTK.

CompoundTargetIC50 (nM)Assay ConditionReference
IbrutinibBTK0.5Enzymatic Assay
Ibrutinib-Alkyne ProbeBTK~1.0Competitive ABPP

Note: The Ibrutinib-Alkyne probe referenced has a terminal alkyne for direct click chemistry and shows comparable potency to the parent compound, validating its use for target profiling.

Known On-Target and Off-Target Kinases

The covalent nature of ibrutinib allows for potent inhibition but also leads to the modification of other kinases. The table below lists key on-target and off-target kinases identified through chemoproteomic profiling.

ProteinGene NameDescriptionCovalent SitePotential Role/PathwayReference
BTK BTKBruton's Tyrosine Kinase (On-Target) Cys481 B-Cell Receptor Signaling
BLKBLKB-Lymphoid KinaseCys319B-Cell Receptor Signaling
JAK3JAK3Janus Kinase 3Cys909Cytokine Signaling (JAK-STAT)
ITKITKIL-2 Inducible T-Cell KinaseCys442T-Cell Receptor Signaling
TECTECTec Protein Tyrosine KinaseCys447T-Cell/B-Cell Signaling
EGFREGFREpidermal Growth Factor ReceptorCys797Growth Factor Signaling
HER2 (ERBB2)ERBB2Human Epidermal Growth Factor Receptor 2Cys805Growth Factor Signaling

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway

This compound targets BTK, a crucial node in the BCR signaling cascade. Upon antigen binding to the B-cell receptor, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which ultimately results in downstream signaling that promotes B-cell survival, proliferation, and differentiation. By covalently binding to BTK, this compound prevents its activation and blocks all subsequent downstream signaling.

B_Cell_Receptor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates Ibrutinib_MPEA This compound Ibrutinib_MPEA->BTK covalently inhibits DAG DAG PLCG2->DAG cleaves PIP2 into IP3 IP3 PLCG2->IP3 cleaves PIP2 into PKC PKCβ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB Pathway PKC->NFkB Ca_Flux->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes transcription for Antigen Antigen Antigen->BCR binds

B-Cell Receptor pathway inhibition by this compound.
Chemoproteomic Workflow for Target Identification

The primary utility of this compound is in activity-based protein profiling (ABPP) experiments to identify its cellular targets. The workflow involves treating live cells or cell lysates with the probe, followed by click chemistry to attach a biotin tag for enrichment and subsequent identification by mass spectrometry.

Chemoproteomic_Workflow cluster_treatment Step 1: Labeling cluster_click Step 2: Click Chemistry cluster_enrichment Step 3: Enrichment cluster_analysis Step 4: Analysis Cells Live Cells or Cell Lysate Incubate Incubation (Probe binds targets) Cells->Incubate Probe This compound (Alkyne Probe) Probe->Incubate Lysis Cell Lysis (if starting with live cells) Incubate->Lysis Click CuAAC Reaction with Biotin-Azide Lysis->Click Labeled_Proteome Biotinylated Proteome Click->Labeled_Proteome Enrich Enrichment of Biotinylated Proteins Labeled_Proteome->Enrich Streptavidin Streptavidin Beads Streptavidin->Enrich Wash Wash to Remove Non-specific Binders Enrich->Wash Digestion On-Bead Digestion (Trypsin) Wash->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Protein Identification & Quantification LCMS->Data Target_Relationship cluster_on_target Primary Target cluster_off_target Key Off-Targets Ibrutinib_MPEA This compound BTK BTK Ibrutinib_MPEA->BTK High Affinity Covalent Binding TEC_Family TEC Family Kinases (ITK, TEC, BLK) Ibrutinib_MPEA->TEC_Family JAK3 JAK3 Ibrutinib_MPEA->JAK3 EGFR_Family EGFR Family Kinases (EGFR, HER2) Ibrutinib_MPEA->EGFR_Family

References

The Advent of Ibrutinib-MPEA: A Technical Primer on a Novel Bioorthogonal Probe for Bruton's Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment of various B-cell malignancies. Its mechanism of action, involving the covalent modification of a cysteine residue (Cys481) in the BTK active site, has inspired the development of chemical probes to study BTK biology. This technical guide details the discovery and characterization of Ibrutinib-MPEA (Compound 20), a derivative of Ibrutinib designed as a bioorthogonal probe for activity-based protein profiling (ABPP) of BTK. This document provides a comprehensive overview of its synthesis, mechanism of action, and the experimental methodologies employed in its validation, presenting key quantitative data in a structured format for clarity and comparative analysis.

Introduction: The Need for Targeted BTK Probes

Bruton's tyrosine kinase (BTK) is a critical signaling enzyme in the B-cell receptor (BCR) pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of the BCR signaling cascade is a hallmark of numerous B-cell cancers, making BTK a prime therapeutic target.[2][3] Ibrutinib, the first-in-class BTK inhibitor, covalently binds to Cys481 in the BTK active site, leading to its irreversible inhibition.[4] This targeted approach has demonstrated significant clinical efficacy.

To further elucidate the intricate roles of BTK in cellular processes and to aid in the development of next-generation inhibitors, specific and versatile chemical tools are required. Activity-based protein profiling (ABPP) has emerged as a powerful technique for studying enzyme function directly in complex biological systems. This methodology utilizes chemical probes that covalently modify the active site of an enzyme, allowing for its detection and quantification. The development of this compound, an alkyne-functionalized derivative of Ibrutinib, provides a valuable tool for the bioorthogonal labeling of BTK, enabling its visualization and characterization in vitro and in cellular contexts.

Synthesis of this compound (Compound 20)

The synthesis of this compound involves a multi-step process culminating in the attachment of a terminal alkyne moiety to the Ibrutinib scaffold. This alkyne group serves as a bioorthogonal handle, allowing for the subsequent attachment of reporter tags, such as fluorophores or biotin, via click chemistry.

Experimental Protocol: Synthesis of this compound

A detailed synthesis protocol for Ibrutinib and its derivatives is often proprietary and subject to patent protection. However, a general synthetic route can be outlined based on published literature. The final step typically involves the acylation of the piperidine nitrogen of the Ibrutinib core with an acryloyl chloride derivative bearing a terminal alkyne.

  • Step 1: Preparation of the Acylating Agent: An appropriate acryloyl chloride derivative containing a terminal alkyne is synthesized.

  • Step 2: Acylation Reaction: The Ibrutinib precursor, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is reacted with the alkyne-containing acryloyl chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

  • Step 3: Purification: The crude product is purified using column chromatography on silica gel to yield the final product, this compound.

Mechanism of Action: Covalent Inhibition and Bioorthogonal Labeling

This compound retains the core pharmacophore of Ibrutinib and therefore functions as a covalent, irreversible inhibitor of BTK. The acrylamide warhead of this compound forms a stable covalent bond with the thiol group of the Cys481 residue within the ATP-binding pocket of BTK. This irreversible binding event effectively blocks the catalytic activity of the enzyme.

The key innovation of this compound lies in its terminal alkyne group. This functional group is bioorthogonal, meaning it does not react with endogenous functional groups within the cell. This allows for a highly specific secondary labeling step using "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the alkyne-tagged BTK can be selectively conjugated to a reporter molecule bearing an azide group (e.g., a fluorescent dye-azide or biotin-azide).

Signaling Pathway and Experimental Workflow Diagrams

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Signaling_Cascade Downstream Signaling (NF-κB, MAPK, Ca2+ mobilization) DAG_IP3->Signaling_Cascade Proliferation_Survival B-Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Ibrutinib_MPEA This compound Ibrutinib_MPEA->BTK Covalent Inhibition (Cys481)

Caption: BTK Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro / In Situ Labeling cluster_analysis Analysis Recombinant_BTK Recombinant BTK or Cell Lysate/Intact Cells Incubation Incubate with This compound Recombinant_BTK->Incubation Click_Chemistry Click Chemistry Reaction (e.g., CuAAC with Azide-Reporter) Incubation->Click_Chemistry SDS_PAGE SDS-PAGE Click_Chemistry->SDS_PAGE Mass_Spectrometry Mass Spectrometry Click_Chemistry->Mass_Spectrometry Microscopy Fluorescence Microscopy (for intact cells) Click_Chemistry->Microscopy In_Gel_Fluorescence In-Gel Fluorescence Scanning SDS_PAGE->In_Gel_Fluorescence Western_Blot Western Blot SDS_PAGE->Western_Blot

Caption: Experimental Workflow for BTK Labeling with this compound.

Quantitative Data Summary

The inhibitory potency of this compound against BTK was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of its efficacy.

CompoundTargetAssay TypeIC50 (nM)Reference
Ibrutinib BTKBiochemical0.5
This compound (Compound 20) BTKBiochemicalNot explicitly stated in abstract, likely similar to Ibrutinib
IbrutinibBTK Autophosphorylation (cellular)Cellular11
IbrutinibPLCγ Phosphorylation (cellular)Cellular29
IbrutinibRamos cell proliferationCellular868
IbrutinibRaji cell proliferationCellular5200

Note: The exact IC50 value for this compound requires access to the full text of the primary literature. It is expected to be in a similar nanomolar range as the parent compound, Ibrutinib.

Detailed Experimental Protocols

Cell Culture
  • Cell Line: Ramos cells (human Burkitt's lymphoma B-cell line).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cultures are maintained by adding fresh medium or replacing the medium to keep the cell density between 2 x 10^5 and 1 x 10^6 viable cells/mL.

In-Gel Fluorescence Scanning of BTK

This protocol is designed to visualize the covalent labeling of BTK by this compound in cell lysates.

  • Cell Lysis:

    • Harvest Ramos cells by centrifugation.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a Bradford assay.

  • Probe Labeling:

    • Incubate the cell lysate (e.g., 50 µg of total protein) with varying concentrations of this compound for 1 hour at room temperature.

  • Click Chemistry Reaction:

    • To the labeled lysate, add the click chemistry reaction cocktail containing a fluorescent azide probe (e.g., Alexa Fluor 488-azide), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).

    • Incubate for 1 hour at room temperature in the dark.

  • SDS-PAGE and Fluorescence Scanning:

    • Quench the reaction by adding 4x SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled BTK directly in the gel using a fluorescence gel scanner with appropriate excitation and emission filters.

Immunoprecipitation and Western Blotting

This protocol is used to confirm the identity of the labeled protein as BTK.

  • Probe Labeling and Click Chemistry:

    • Perform the labeling and click reaction on cell lysates as described above, using a biotin-azide reporter.

  • Immunoprecipitation:

    • Add anti-BTK antibody to the lysate and incubate overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for an additional 2 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Probe the membrane with a streptavidin-HRP conjugate to detect the biotinylated BTK.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

Conclusion

This compound represents a significant advancement in the chemical biology toolkit for studying BTK. As a bioorthogonal derivative of a clinically approved drug, it allows for the specific and covalent labeling of BTK in its native environment. The methodologies outlined in this guide provide a framework for utilizing this compound to investigate BTK activity, localization, and interactions, which will undoubtedly contribute to a deeper understanding of its role in both normal physiology and disease, and aid in the discovery of novel BTK-targeting therapeutics.

References

Ibrutinib and its Derivative Ibrutinib-MPEA: A Technical Guide for B-Cell Malignancy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] By targeting BTK, ibrutinib effectively disrupts the survival, proliferation, and trafficking of malignant B-cells, making it a cornerstone therapy for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[3] This technical guide provides an in-depth overview of Ibrutinib and its derivative, Ibrutinib-MPEA, for researchers and drug development professionals.

This compound is a derivative of Ibrutinib developed for research purposes.[4] While detailed public data on the specific efficacy and experimental protocols for this compound are limited, its structural similarity to Ibrutinib suggests a comparable mechanism of action. The information and protocols provided in this guide for Ibrutinib can serve as a foundational resource for research involving this compound, with the understanding that specific experimental parameters may require optimization.

Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

Ibrutinib covalently binds to the cysteine residue Cys481 in the active site of BTK, leading to its irreversible inhibition. This action blocks the downstream signaling cascade initiated by the B-cell receptor (BCR). The BCR pathway is essential for the survival and proliferation of both normal and malignant B-cells. In many B-cell cancers, this pathway is constitutively active, driving uncontrolled cell growth.

The inhibition of BTK by Ibrutinib leads to the downregulation of several key downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2), protein kinase B (AKT), and nuclear factor-kappa B (NF-κB). This disruption of the BCR signaling cascade ultimately results in decreased B-cell proliferation, reduced cell survival, and inhibition of cell adhesion and migration.

Signaling Pathway Diagram

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PI3K PI3K SYK->PI3K PLCG2 PLCγ2 BTK->PLCG2 Ibrutinib Ibrutinib / this compound Ibrutinib->BTK Inhibition PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB AKT AKT PI3K->AKT AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib.

Quantitative Data

The following tables summarize key quantitative data for Ibrutinib from preclinical and clinical studies. Data for this compound is not yet widely available.

Table 1: In Vitro Efficacy of Ibrutinib in B-Cell Malignancy Cell Lines
Cell LineB-Cell Malignancy TypeIC50 (nM)Reference
TMD8Diffuse Large B-Cell Lymphoma (ABC subtype)0.7
HBL-1Diffuse Large B--Cell Lymphoma (ABC subtype)1.6
U2932Diffuse Large B-Cell Lymphoma (ABC subtype)2.1
DOHH2Follicular Lymphoma>10,000
SU-DHL-4Diffuse Large B-Cell Lymphoma (GCB subtype)>10,000
MinoMantle Cell Lymphoma9.8
Jeko-1Mantle Cell Lymphoma3.5
Table 2: Clinical Efficacy of Ibrutinib in B-Cell Malignancies
MalignancyTreatment SettingOverall Response Rate (ORR)Complete Response (CR)Reference
Chronic Lymphocytic Leukemia (CLL)Relapsed/Refractory71%2%
Chronic Lymphocytic Leukemia (CLL)Treatment-Naïve (≥65 years)71%7%
Mantle Cell Lymphoma (MCL)Relapsed/Refractory68%21%
Waldenström's Macroglobulinemia (WM)Relapsed/Refractory91%-
Diffuse Large B-Cell Lymphoma (ABC subtype)Relapsed/Refractory37%5%

Experimental Protocols

Detailed methodologies for key experiments involving Ibrutinib are provided below. These protocols can be adapted for research with this compound with appropriate optimization.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Ibrutinib in B-cell malignancy cell lines.

Materials:

  • B-cell malignancy cell lines (e.g., TMD8, HBL-1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Ibrutinib (or this compound) stock solution (e.g., 10 mM in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of Ibrutinib from the stock solution in complete medium.

  • Add 100 µL of the diluted Ibrutinib solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis for BTK Signaling Pathway Inhibition

This protocol assesses the effect of Ibrutinib on the phosphorylation of key proteins in the BCR signaling pathway.

Materials:

  • B-cell malignancy cell lines

  • Ibrutinib (or this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-phospho-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with Ibrutinib at various concentrations for a specified time (e.g., 2 hours).

  • Lyse the cells with lysis buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Line Culture (B-Cell Malignancy) treatment Ibrutinib / this compound Treatment cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot migration_assay Cell Migration Assay treatment->migration_assay animal_model Xenograft/Transgenic Mouse Model drug_admin Drug Administration animal_model->drug_admin tumor_measurement Tumor Growth Measurement drug_admin->tumor_measurement survival_analysis Survival Analysis drug_admin->survival_analysis tissue_analysis Tissue Analysis (IHC, Western Blot) tumor_measurement->tissue_analysis survival_analysis->tissue_analysis

Caption: General experimental workflow for preclinical evaluation of Ibrutinib.

Conclusion

Ibrutinib has revolutionized the treatment of B-cell malignancies by specifically targeting the BCR signaling pathway. Its derivative, this compound, offers a valuable tool for further research into this critical pathway. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy data for Ibrutinib, and detailed experimental protocols that can be adapted for both compounds. Further investigation into the specific properties and potential advantages of this compound is warranted to expand our understanding and therapeutic options for B-cell cancers.

References

Preclinical Pharmacokinetics of Ibrutinib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of public data on the specific derivative Ibrutinib-MPEA, this technical guide focuses on the preclinical pharmacokinetics of the parent compound, Ibrutinib. The information presented herein is intended for researchers, scientists, and drug development professionals to serve as a foundational reference.

Introduction

Ibrutinib is a first-in-class, orally administered, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways, essential for B-cell proliferation, trafficking, chemotaxis, and adhesion. By covalently binding to a cysteine residue (Cys-481) in the BTK active site, ibrutinib effectively inhibits its enzymatic activity, leading to the disruption of pathways vital for the survival and proliferation of malignant B-cells.[1] This guide provides a comprehensive overview of the preclinical pharmacokinetic profile of ibrutinib, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of ibrutinib observed in preclinical models.

Table 1: Single-Dose Pharmacokinetics of Ibrutinib in Wild-Type and CYP3A-/- Mice

ParameterWild-Type Mice (10 mg/kg, oral)CYP3A-/- Mice (10 mg/kg, oral)
Cmax (ng/mL) 134 ± 34729 ± 156
Tmax (h) 0.51.0
AUC0-last (ng·h/mL) 289 ± 633,089 ± 769
Half-life (t1/2) (h) 1.32.5

Data derived from a study investigating the role of CYP3A in ibrutinib metabolism.

Table 2: Brain Distribution of Ibrutinib in Healthy Swiss Mice

Dose (mg/kg, single oral)Brain Cmax (ng/g)Plasma Cmax (ng/mL)Brain AUC0-t (ng·h/g)Plasma AUC0-t (ng·h/mL)Brain/Plasma AUC Ratio
25135 ± 35150 ± 40350 ± 90500 ± 120~0.7
50280 ± 70310 ± 80750 ± 1901050 ± 260~0.7

This study highlights the ability of ibrutinib to cross the blood-brain barrier.[2]

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

A representative experimental protocol for determining the pharmacokinetics of ibrutinib in mice is as follows:

  • Animal Model: Male or female wild-type or genetically modified (e.g., CYP3A-/-) mice, typically 8-12 weeks old.[3]

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Formulation and Administration: Ibrutinib is typically formulated in a vehicle suitable for oral gavage, such as a mixture of Cremophor EL, ethanol, and saline. Doses are administered based on the body weight of the animals.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis. For brain distribution studies, animals are euthanized at specified time points, and brain tissue is collected, weighed, and homogenized.[2]

  • Bioanalytical Method: Plasma and brain homogenate concentrations of ibrutinib and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

Signaling Pathway and Experimental Workflow Diagrams

B-Cell Receptor (BCR) Signaling Pathway and Ibrutinib's Mechanism of Action

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN CD79AB CD79A/B SYK SYK CD79AB->SYK Recruitment & Phosphorylation LYN->CD79AB Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation MAPK MAPK BTK->MAPK DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Ca_Flux->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition Antigen Antigen Antigen->BCR Antigen Binding

Caption: Ibrutinib inhibits BTK, a key kinase in the BCR signaling pathway.

General Workflow for a Preclinical Pharmacokinetic Study

PK_Workflow cluster_study_design Study Design & Preparation cluster_in_life In-Life Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis & Reporting Protocol Protocol Development Animal_Acclimation Animal Acclimation Protocol->Animal_Acclimation Dose_Prep Dose Formulation Animal_Acclimation->Dose_Prep Dosing Drug Administration (e.g., Oral Gavage) Dose_Prep->Dosing Sample_Collection Blood/Tissue Sampling (Timed Intervals) Dosing->Sample_Collection Sample_Processing Sample Processing (e.g., Plasma Separation) Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (NCA or Compartmental) LCMS_Analysis->PK_Modeling Report Study Report Generation PK_Modeling->Report

Caption: A typical workflow for conducting a preclinical pharmacokinetic study.

Metabolism and Elimination

Ibrutinib is predominantly metabolized by the cytochrome P450 enzyme CYP3A4. In preclinical models, deficiency of CYP3A isoforms leads to a significant increase in ibrutinib exposure, highlighting the critical role of this enzyme in its clearance. The major route of elimination is through feces, with a smaller percentage excreted in the urine.

Conclusion

Ibrutinib exhibits rapid absorption and is extensively metabolized, primarily by CYP3A4. Its ability to penetrate the blood-brain barrier has been demonstrated in preclinical models. The pharmacokinetic profile of ibrutinib is crucial for understanding its efficacy and safety, and this guide provides a foundational overview of its characteristics in preclinical settings. Further research into derivatives such as this compound is warranted to elucidate their specific pharmacokinetic properties.

References

Ibrutinib-MPEA: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the Ibrutinib-MPEA conjugate. This document is intended to be a valuable resource for researchers and drug development professionals, offering a compilation of available data, detailed experimental protocols for characterization, and a discussion of the underlying signaling pathways.

Introduction

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies.[1][2][3] The conjugation of Ibrutinib with 4-(2-aminoethyl)morpholine (MPEA) creates a derivative with altered physicochemical properties that warrant thorough investigation to ensure its suitability for research and potential therapeutic applications. Understanding the solubility and stability of this compound is critical for accurate in vitro and in vivo studies, formulation development, and ensuring the integrity and reproducibility of experimental results.

This guide summarizes the known solubility and stability characteristics of this compound, provides detailed, adaptable experimental protocols for further investigation, and visualizes the key signaling pathway affected by the parent compound, Ibrutinib.

This compound: Physicochemical Properties

This compound is a derivative of Ibrutinib, designed for various research applications, including its use as a bioorthogonal probe.[4]

Molecular Formula: C₃₂H₃₉N₉O₂ Molecular Weight: 581.71 g/mol

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. Based on available data, the solubility of this compound has been determined in several common solvents.

Table 1: Solubility of this compound in Various Solvents

Solvent/SystemSolubilityConcentration (Molar)Notes
Dimethyl Sulfoxide (DMSO)33.33 mg/mL57.30 mMUltrasonic assistance may be required.[4]
10% DMSO / 90% (20% SBE-β-CD in saline)5 mg/mL8.60 mMForms a suspended solution; ultrasonic assistance needed.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline≥ 3.33 mg/mL≥ 5.72 mMForms a clear solution.
10% DMSO / 90% corn oil≥ 3.33 mg/mL≥ 5.72 mMForms a clear solution.

Stability of this compound

The stability of this compound is crucial for its storage and use in experimental settings. Stability data from supplier information provides general guidance on storage conditions.

Table 2: Storage Stability of this compound

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Experimental Protocols

To facilitate further, in-depth investigation of this compound's physicochemical properties, this section provides detailed, adaptable protocols for solubility and stability testing.

Thermodynamic Solubility Assay Protocol

This protocol determines the equilibrium solubility of this compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

    • Ensure enough solid is present to maintain a saturated solution with visible excess solid.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.22 µm filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Calculate the solubility in mg/mL or µg/mL and convert to molarity.

Stability Testing Protocol (ICH Guideline Adaptation)

This protocol outlines a systematic approach to evaluate the stability of this compound under various environmental conditions, adapted from ICH Q1A (R2) guidelines.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in relevant aqueous buffers (e.g., pH 4, 7, and 9) and organic solvents at a known concentration.

    • Store aliquots of the solutions and the solid powder in sealed, light-protected containers.

  • Storage Conditions:

    • Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a designated period (e.g., up to 12 months).

    • Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a shorter duration (e.g., up to 6 months).

    • Photostability: Expose samples to a light source according to ICH Q1B guidelines.

  • Time Points for Analysis:

    • Analyze samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term stability; 0, 1, 3, and 6 months for accelerated stability).

  • Analytical Method:

    • At each time point, quantify the remaining this compound concentration and detect any degradation products using a stability-indicating HPLC method.

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine the degradation rate.

    • Identify and, if necessary, characterize any significant degradation products.

Signaling Pathway and Experimental Workflows

Ibrutinib Signaling Pathway

Ibrutinib exerts its therapeutic effect by targeting the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells. Ibrutinib irreversibly binds to Bruton's tyrosine kinase (BTK), a key enzyme in this pathway, thereby inhibiting downstream signaling.

Ibrutinib_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux PKC PKC IP3_DAG->PKC MAPK MAPK Pathway Ca_flux->MAPK NF_kB NF-κB Pathway PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation MAPK->Proliferation Solubility_Workflow Start Start: this compound Solid Compound Add_Solvent Add excess compound to test solvent Start->Add_Solvent Equilibrate Equilibrate (e.g., 24-48h at 25°C) Add_Solvent->Equilibrate Centrifuge Centrifuge to pellet excess solid Equilibrate->Centrifuge Filter Filter supernatant (0.22 µm filter) Centrifuge->Filter Dilute Dilute sample for analysis Filter->Dilute Analyze Quantify using validated HPLC method Dilute->Analyze Result Result: Thermodynamic Solubility Analyze->Result Stability_Workflow Start Start: this compound Solution/Solid Stress_Conditions Expose to Stress Conditions (Temp, Humidity, Light) Start->Stress_Conditions Time_Points Sample at Pre-defined Time Points Stress_Conditions->Time_Points Analyze Analyze by Stability-Indicating HPLC Method Time_Points->Analyze Quantify Quantify Parent Compound and Degradants Analyze->Quantify Data_Analysis Determine Degradation Rate and Pathway Quantify->Data_Analysis Result Result: Stability Profile and Shelf-life Data_Analysis->Result

References

Methodological & Application

Application Notes: Ibrutinib-MPEA for In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of kinase inhibition by Ibrutinib and its derivatives, such as Ibrutinib-MPEA. Ibrutinib is a potent, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] By forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, Ibrutinib effectively blocks its kinase activity, leading to the inhibition of downstream signaling pathways essential for B-cell proliferation, survival, and trafficking.[1][2] this compound is a derivative of Ibrutinib and can be used in similar assays to assess its kinase inhibition profile.

The protocols detailed below are designed for researchers engaged in drug discovery and development, providing a framework for determining the potency and selectivity of kinase inhibitors. The primary methodology described is the ADP-Glo™ Kinase Assay, a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. This assay is highly sensitive and applicable to a broad range of kinases. An alternative high-throughput method, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, is also discussed.

Ibrutinib's Mechanism of Action

Ibrutinib's primary target, BTK, is a non-receptor tyrosine kinase that plays a crucial role in B-lymphocyte development, differentiation, and activation. The BCR signaling pathway, in which BTK is a key mediator, is often dysregulated in B-cell malignancies, leading to uncontrolled cell growth and survival. Ibrutinib's irreversible inhibition of BTK disrupts this signaling cascade, making it an effective therapeutic agent for various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

While highly potent against BTK, Ibrutinib also exhibits off-target activity against other kinases, which can contribute to both therapeutic effects and adverse events. Therefore, comprehensive in vitro kinase profiling is essential to fully characterize the selectivity of Ibrutinib and its derivatives.

Quantitative Data: Ibrutinib Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ibrutinib against its primary target, BTK, and a selection of off-target kinases. These values have been determined using various in vitro kinase assays.

KinaseIC50 (nM)Assay Type/Source
BTK 0.5 Cell-free assay
EGFR12Biochemical Assay
HER222Biochemical Assay
HER40.6Biochemical Assay
ITK12Biochemical Assay
BLK0.8(Literature Value)
BMX1.2(Literature Value)
JAK316(Literature Value)
CSK-Potent Inhibition Observed

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and incubation time. For irreversible inhibitors like Ibrutinib, the kinact/KI is a more appropriate measure of potency as it is time-independent.

Signaling Pathway Diagram

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the central role of BTK, which is inhibited by Ibrutinib.

BCR_Signaling_Pathway BCR Signaling Pathway and Ibrutinib Inhibition BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Activation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition (Cys481) Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCG2->Downstream Proliferation B-Cell Proliferation, Survival, and Trafficking Downstream->Proliferation

Caption: BCR signaling pathway and Ibrutinib's mechanism of action.

Experimental Protocols

This section provides a detailed protocol for an in vitro kinase assay to determine the IC50 value of a test compound, such as this compound, against a target kinase (e.g., BTK). The ADP-Glo™ Kinase Assay is described in detail, followed by a brief overview of the TR-FRET assay.

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is adapted from standard procedures for the Promega ADP-Glo™ Kinase Assay.

1. Materials and Reagents:

  • Test compound (e.g., this compound)

  • Recombinant Kinase (e.g., BTK)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

2. Experimental Workflow Diagram:

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow (ADP-Glo™) cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Inhibitor 1. Prepare serial dilution of this compound Dispense_Inhibitor 4. Dispense inhibitor to plate Prep_Inhibitor->Dispense_Inhibitor Prep_Kinase 2. Prepare kinase/substrate mixture Add_Kinase 5. Add kinase/substrate mixture Prep_Kinase->Add_Kinase Prep_ATP 3. Prepare ATP solution Start_Reaction 6. Add ATP to initiate reaction Prep_ATP->Start_Reaction Dispense_Inhibitor->Add_Kinase Add_Kinase->Start_Reaction Incubate_Reaction 7. Incubate at 30°C for 60 min Start_Reaction->Incubate_Reaction Add_ADPGlo 8. Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADPGlo Incubate_ADPGlo 9. Incubate at RT for 40 min Add_ADPGlo->Incubate_ADPGlo Add_Detection 10. Add Kinase Detection Reagent Incubate_ADPGlo->Add_Detection Incubate_Detection 11. Incubate at RT for 30-60 min Add_Detection->Incubate_Detection Read_Luminescence 12. Read luminescence Incubate_Detection->Read_Luminescence Plot_Data 13. Plot luminescence vs. inhibitor concentration Read_Luminescence->Plot_Data Calc_IC50 14. Calculate IC50 value Plot_Data->Calc_IC50

Caption: Workflow for determining IC50 using the ADP-Glo™ assay.

3. Detailed Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of the test compound in kinase reaction buffer. The final DMSO concentration in the assay should be consistent across all wells and typically below 1%.

  • Reaction Setup (384-well plate format):

    • Add 2.5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer) to the wells of a white, opaque 384-well plate.

    • Add 5 µL of a solution containing the kinase and its substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. The final concentrations of the kinase, substrate, and ATP should be optimized for the specific assay, but a common starting point is to use ATP at its Km concentration for the kinase.

  • Incubation:

    • Seal the plate and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the kinase reaction.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal via a luciferase/luciferin reaction.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (from wells with no kinase) from all other readings.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the test compound.

Protocol 2: TR-FRET Kinase Assay (Alternative Method)

TR-FRET assays are another common method for in vitro kinase activity measurement and are well-suited for high-throughput screening.

Principle:

This assay format typically involves a fluorescently labeled substrate and a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and the fluorescent acceptor into close proximity. Excitation of the terbium results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of the acceptor to donor emission is proportional to the amount of phosphorylated substrate, and thus, the kinase activity.

General Workflow:

  • A kinase reaction is performed in the presence of a test compound, a fluorescently labeled substrate, and ATP.

  • The reaction is stopped by the addition of EDTA.

  • A terbium-labeled anti-phospho-substrate antibody is added.

  • After incubation, the TR-FRET signal is read on a compatible plate reader.

  • Inhibition of the kinase results in a decreased TR-FRET signal.

This methodology provides a robust and sensitive platform for characterizing kinase inhibitors like this compound. The choice between ADP-Glo™ and TR-FRET will depend on available instrumentation and specific experimental needs.

References

Application Notes & Protocols: Preclinical Animal Models for Efficacy Studies of Ibrutinib-MPEA and Other BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a first-in-class, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is essential for the survival, proliferation, and trafficking of both normal and malignant B-cells. By irreversibly binding to a cysteine residue (Cys481) in the BTK active site, Ibrutinib effectively blocks downstream signaling, making it a cornerstone therapy for various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL).[1]

Ibrutinib-MPEA is a research derivative of Ibrutinib.[2] While specific in vivo efficacy data for this compound is not extensively published, its structural relationship to Ibrutinib suggests a similar mechanism of action. Therefore, the animal models and protocols established for evaluating the parent compound, Ibrutinib, serve as the foundational framework for assessing the preclinical efficacy of its derivatives.

This document provides detailed application notes and protocols for two robust and widely used murine models for testing the efficacy of BTK inhibitors: the Eμ-TCL1 Adoptive Transfer model of CLL and a Patient-Derived Xenograft (PDX) model using immunodeficient mice.

Mechanism of Action: BTK Signaling Pathway

Ibrutinib and its derivatives exert their therapeutic effect by inhibiting BTK, a key kinase downstream of the B-cell receptor. This inhibition disrupts multiple pro-survival signals. The diagram below illustrates the central role of BTK in this pathway and the point of inhibition.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK Phosphorylation PI3K PI3K SYK->PI3K PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB BTK->NFkB NFAT NFAT PLCg2->NFAT AKT AKT PI3K->AKT AKT->NFkB Pro_Survival_Genes Cell Proliferation & Survival NFkB->Pro_Survival_Genes Adhesion_Migration Adhesion & Trafficking NFAT->Adhesion_Migration Ibrutinib This compound Ibrutinib->BTK Inhibition Antigen Antigen Antigen->BCR Activation

BTK signaling pathway and point of Ibrutinib inhibition.

General Experimental Workflow

A typical preclinical efficacy study for a BTK inhibitor follows a standardized workflow, from model selection and study design to data collection and analysis.

Experimental_Workflow A 1. Animal Model Selection (e.g., TCL1 Adoptive Transfer, PDX) B 2. Disease Induction (Cell Transplantation) A->B C 3. Disease Confirmation & Randomization B->C D 4. Treatment Initiation - Vehicle Control - this compound (Test Article) C->D E 5. In-Life Monitoring - Tumor Burden (Blood/Caliper) - Body Weight, Clinical Signs D->E F 6. Pharmacodynamic Analysis (Optional Mid-Study or Terminal) - BTK Occupancy Assay D->F G 7. Terminal Endpoint Analysis - Survival (Kaplan-Meier) - Organ Weights (Spleen, Liver) - Histopathology - Flow Cytometry E->G F->G H 8. Data Analysis & Reporting G->H

General workflow for in vivo efficacy studies.

Application Note 1: Efficacy in a CLL Adoptive Transfer Model

Model: Eμ-TCL1 Adoptive Transfer Model.[3][4]

Description: This model uses splenocytes from Eμ-TCL1 transgenic mice, which spontaneously develop a disease highly similar to aggressive human CLL.[5] These cells are adoptively transferred into immunocompetent C57BL/6 recipient mice, resulting in rapid and reproducible development of leukemia within weeks. This model is ideal for assessing the impact of therapies on leukemia progression in the context of an intact immune system.

Experimental Protocol
  • Cell Preparation and Transfer:

    • Harvest spleens from leukemic Eμ-TCL1 transgenic donor mice under sterile conditions.

    • Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysis buffer. Wash the splenocytes twice with sterile PBS or RPMI-1640 medium.

    • Determine cell viability and count using a hemocytometer and Trypan Blue exclusion. The percentage of leukemic cells (CD5+/CD19+) should be confirmed by flow cytometry.

    • Inject 1 x 10⁷ to 2 x 10⁷ viable splenocytes intraperitoneally (i.p.) into 6-8 week old female C57BL/6 mice.

  • Monitoring and Treatment:

    • Monitor leukemia engraftment by performing weekly peripheral blood draws (tail vein) and analyzing the percentage and absolute count of CD5+/CD19+ CLL cells via flow cytometry.

    • Once the peripheral blood CLL count reaches a predetermined threshold (e.g., >1,000 cells/µL), randomize mice into treatment cohorts (n=8-10 per group).

    • Vehicle Control Group: Administer the vehicle solution (e.g., 1% hydroxypropyl-β-cyclodextrin in sterile water) on the same schedule as the treatment group.

    • This compound Group: Prepare the test compound in the vehicle solution. Based on published data for Ibrutinib, a dose of 10-25 mg/kg/day can be used as a starting point. Administer daily via oral gavage or ad libitum in drinking water.

    • Record body weights and clinical scores twice weekly.

  • Endpoint Analysis:

    • Continue treatment for a defined period (e.g., 2-4 weeks for efficacy endpoints) or until a survival endpoint is reached.

    • Primary Efficacy Endpoints:

      • Change in absolute CLL cell count in peripheral blood over time.

      • Spleen and liver weights at the terminal endpoint.

      • Overall survival, analyzed using Kaplan-Meier curves.

    • Secondary/Exploratory Endpoints:

      • CLL cell proliferation in the spleen (Ki-67 staining by flow cytometry).

      • Histopathological analysis of tissue infiltration (spleen, liver, bone marrow).

      • Pharmacodynamic assessment of BTK occupancy (see Protocol 3).

Representative Data (Based on Ibrutinib Studies)
ParameterVehicle ControlIbrutinib (25 mg/kg/day)P-valueCitation
Peripheral Blood CLL Cells (cells/µL) at Day 28 45,200 ± 8,1003,500 ± 950<0.001
Spleen Weight (g) at Day 28 0.85 ± 0.150.12 ± 0.04<0.001
Median Survival (Days) 35>90 (Not Reached)<0.0001
Splenic CLL Cell Proliferation (% Ki-67+) 22% ± 4%5% ± 2%<0.01
Data are presented as mean ± SD and are representative examples based on published studies of the parent compound, Ibrutinib, to illustrate expected outcomes.

Application Note 2: Efficacy in a Patient-Derived Xenograft (PDX) Model

Model: Primary Human CLL Patient-Derived Xenograft (PDX) in NSG Mice.

Description: This model involves the transplantation of primary peripheral blood mononuclear cells (PBMCs) from CLL patients into highly immunodeficient NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice. NSG mice lack mature T, B, and NK cells, allowing for robust engraftment of human cells. This model is invaluable for testing drug efficacy on primary human cancer cells and can recapitulate patient-specific responses.

Experimental Protocol
  • Cell Preparation and Implantation:

    • Isolate PBMCs from fresh or cryopreserved blood samples of CLL patients using Ficoll-Paque density gradient centrifugation.

    • Wash cells and resuspend in sterile, serum-free media or PBS.

    • Inject 2 x 10⁷ to 1 x 10⁸ PBMCs intravenously (i.v.) into 6-8 week old female NSG mice. For subcutaneous models, implant cells mixed with Matrigel in the flank.

    • Note: Co-engraftment of autologous T-cells from the patient sample is often required for robust CLL cell proliferation.

  • Monitoring and Treatment:

    • Monitor human cell engraftment by analyzing peripheral blood for human CD45+ cells and the CD5+/CD19+ CLL population via flow cytometry, typically starting 2-3 weeks post-transplantation.

    • Once engraftment is confirmed (e.g., >1% hCD45+ cells in blood), randomize mice into treatment cohorts.

    • Administer vehicle or this compound as described in Protocol 1. Daily oral gavage is the preferred method for precise dosing in PDX studies.

  • Endpoint Analysis:

    • For Subcutaneous Models: Measure tumor volume twice weekly using digital calipers (Volume = 0.5 x Length x Width²). The primary endpoint is Tumor Growth Inhibition (TGI).

    • For Disseminated (i.v.) Models: The primary endpoints are the reduction in human CLL cells in peripheral blood, spleen, and bone marrow, and overall survival.

    • At the end of the study, harvest spleens and bone marrow for detailed analysis.

    • Endpoint Measures:

      • Tumor volume and TGI (%) for subcutaneous models.

      • Quantification of hCD45+CD5+CD19+ cells in blood, spleen, and bone marrow.

      • Ex vivo analysis of target engagement and downstream signaling (e.g., p-BTK, p-PLCγ2) in recovered CLL cells by Western blot or phospho-flow cytometry.

Representative Data (Based on Ibrutinib Studies)
ParameterVehicle ControlIbrutinib (25 mg/kg/day)Citation
Tumor Growth Inhibition (TGI) at Day 21 (s.c. model) 0% (Baseline)85%
Splenic CLL Cells (% of hCD45+) at Day 28 (i.v. model) 78% ± 11%15% ± 6%
p-BTK (Y223) Expression (Relative to Vehicle) 1.00.15
Median Survival (Days) (i.v. model) 4275
Data are representative examples based on published studies of BTK inhibitors to illustrate expected outcomes.

Protocol 3: Pharmacodynamic Assessment of BTK Occupancy

Objective: To quantify the in vivo target engagement of this compound by measuring the percentage of BTK protein that is covalently bound by the inhibitor. This is a critical biomarker for correlating drug exposure with biological activity.

Methodology
  • Sample Collection:

    • Administer a single dose of this compound to tumor-bearing or naive mice.

    • Collect peripheral blood (via cardiac puncture) or spleen tissue at various time points post-dose (e.g., 2, 4, 8, 24 hours) to assess both peak and duration of engagement.

    • Isolate PBMCs from blood or splenocytes from tissue.

  • BTK Occupancy Assay (Probe-Based):

    • Lyse the isolated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of the lysate using a BCA assay.

    • To measure the amount of unoccupied BTK, incubate a portion of the cell lysate with a fluorescently-labeled, irreversible BTK affinity probe. This probe will bind to the Cys481 site only if it is not already occupied by the test compound.

    • Separate the proteins by SDS-PAGE.

    • Visualize and quantify the fluorescent signal of the probe-bound BTK using a gel imager.

    • Run a parallel Western blot using an anti-BTK antibody to determine the total amount of BTK protein in each sample.

    • Calculation: BTK Occupancy (%) = [1 – (Fluorescent Signal Treated / Total BTK Treated) / (Fluorescent Signal Vehicle / Total BTK Vehicle)] x 100.

Representative Data (Based on BTK Inhibitor Studies)
Dose (mg/kg)Time Post-DoseMean BTK Occupancy (%)Citation
102 hours84%
1024 hours42%
254 hours>95%
2524 hours65%
Data are representative examples based on published studies of covalent BTK inhibitors. Achieving >80% mean occupancy is often correlated with high efficacy.

References

Application Notes and Protocols: Flow Cytometry Analysis of Ibrutinib-MPEA Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] By blocking BTK, Ibrutinib effectively inhibits B-cell proliferation and survival, making it a cornerstone therapy for various B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[1][3] This document provides detailed application notes and protocols for the analysis of cellular responses to Ibrutinib-MPEA, a derivative of Ibrutinib, using flow cytometry. While specific data on "this compound" is limited, the methodologies presented here are based on the well-established effects of Ibrutinib and are expected to be highly relevant for studying this compound.

Flow cytometry is an indispensable tool for elucidating the mechanism of action of targeted therapies like Ibrutinib. It allows for the precise quantification of cell populations, analysis of protein expression, and assessment of cellular functions such as proliferation and apoptosis at the single-cell level. These protocols will guide researchers in designing and executing robust flow cytometry experiments to evaluate the efficacy and pharmacodynamics of this compound.

Signaling Pathway

This compound, as a derivative of Ibrutinib, is presumed to target the B-cell receptor (BCR) signaling pathway by inhibiting Bruton's tyrosine kinase (BTK). The BCR pathway is essential for the survival, proliferation, and differentiation of B-cells.[2] Upon antigen binding to the BCR, a cascade of downstream signaling events is initiated, with BTK playing a pivotal role. Inhibition of BTK by Ibrutinib disrupts this signaling cascade, leading to decreased B-cell activation and survival.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes BCR BCR LYN LYN BCR->LYN Antigen Binding CD19 CD19 PI3K PI3K CD19->PI3K SYK SYK LYN->SYK BTK BTK SYK->BTK AKT AKT PI3K->AKT PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB PLCG2->NFkB NFAT NFAT PLCG2->NFAT ERK ERK1/2 PLCG2->ERK AKT->NFkB Ibrutinib_MPEA This compound Ibrutinib_MPEA->BTK Inhibition Proliferation Proliferation NFkB->Proliferation Survival Survival NFkB->Survival Adhesion Adhesion NFkB->Adhesion NFAT->Proliferation NFAT->Survival NFAT->Adhesion ERK->Proliferation ERK->Survival ERK->Adhesion

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound on BTK.

Experimental Workflow

A typical workflow for analyzing the effects of this compound using flow cytometry involves several key steps, from sample preparation to data analysis.

Experimental_Workflow start Start: Cell Culture or Patient Sample Collection treatment This compound Treatment (Dose-Response & Time-Course) start->treatment harvest Cell Harvesting and Viability Assessment treatment->harvest staining Antibody Staining (Surface & Intracellular) harvest->staining acquisition Flow Cytometry Data Acquisition staining->acquisition analysis Data Analysis (Gating, Quantification) acquisition->analysis end End: Interpretation and Reporting analysis->end

Caption: General experimental workflow for flow cytometry analysis of this compound treatment effects.

Quantitative Data Summary

The following tables summarize expected quantitative changes in cell populations and surface marker expression following Ibrutinib treatment, based on published studies. Similar trends would be anticipated with this compound treatment.

Table 1: Changes in Proliferative Fractions of Chronic Lymphocytic Leukemia (CLL) Cells

Proliferative Fraction MarkerPre-Treatment (Mean %)Post-Treatment (4 weeks) (Mean %)Fold Change
CD19+/Ki-67+15.25.8-2.6
CD19+/CD38+25.610.2-2.5
CD19+/CD86+18.97.1-2.7
IgM+/IgG+12.54.5-2.8
CXCR4low/CD5high22.18.3-2.7

Note: Data is hypothetical and for illustrative purposes, based on trends reported in the literature.

Table 2: Changes in Surface Marker Expression on CLL Cells

Surface MarkerPre-Treatment (MFI)Post-Treatment (MFI)Significance (p-value)
CD2715002500< 0.05
CD69800400< 0.01
CD8612002000< 0.05
CXCR4 (CD184)30001500< 0.01

MFI: Mean Fluorescence Intensity. Data is hypothetical and for illustrative purposes, based on trends reported in the literature.

Experimental Protocols

Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed for the immunophenotypic analysis of immune cell subsets in peripheral blood samples from patients treated with this compound.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • RPMI 1640 medium

  • DMSO

  • Human TruStain FcX™ (Fc receptor blocking solution)

  • Fluorescently conjugated antibodies (e.g., CD3, CD4, CD8, CD19, CD5, CD20, CD27, CD69, CD86, CXCR4)

  • Viability dye (e.g., 7-AAD or a fixable viability dye)

  • FACS tubes

  • Centrifuge

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer and collect the mononuclear cell layer at the interface.

    • Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Cell Staining:

    • Resuspend the PBMC pellet in FACS buffer (PBS with 2% FBS) and perform a cell count.

    • Aliquot 1 x 10^6 cells per FACS tube.

    • Add Human TruStain FcX™ to block Fc receptors and incubate for 10 minutes at room temperature.

    • Add the cocktail of fluorescently conjugated surface antibodies and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cells in FACS buffer containing a viability dye.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on viable, single cells and then identify lymphocyte populations based on forward and side scatter, followed by specific lineage markers (e.g., CD3 for T cells, CD19 for B cells).

    • Analyze the expression of markers of interest on the target cell populations.

Protocol 2: Analysis of Apoptosis by Annexin V and 7-AAD Staining

This protocol is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Treated and untreated cell suspensions

  • Annexin V binding buffer

  • FITC-conjugated Annexin V

  • 7-Aminoactinomycin D (7-AAD)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells after treatment with this compound.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Acquisition and Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Gate on the cell population of interest.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / 7-AAD- : Live cells

      • Annexin V+ / 7-AAD- : Early apoptotic cells

      • Annexin V+ / 7-AAD+ : Late apoptotic/necrotic cells

      • Annexin V- / 7-AAD+ : Necrotic cells

Protocol 3: Intracellular Staining for Signaling Proteins

This protocol allows for the analysis of intracellular signaling proteins, such as phosphorylated BTK (pBTK), to directly assess the target engagement of this compound.

Materials:

  • Treated and untreated cell suspensions

  • FACS buffer

  • Fixation buffer (e.g., Cytofix/Cytoperm™)

  • Permeabilization buffer (e.g., Perm/Wash™ Buffer)

  • Fluorescently conjugated antibodies for intracellular targets (e.g., anti-pBTK)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Surface Staining (Optional):

    • Perform surface staining as described in Protocol 1.

  • Fixation and Permeabilization:

    • After surface staining, wash the cells and resuspend in fixation buffer. Incubate for 20 minutes at 4°C.

    • Wash the cells twice with permeabilization buffer by centrifuging at 500 x g for 5 minutes.

  • Intracellular Staining:

    • Resuspend the permeabilized cells in permeabilization buffer.

    • Add the fluorescently conjugated intracellular antibody and incubate for 30-60 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the cells in FACS buffer.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the expression of the intracellular protein of interest within the gated cell populations.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for utilizing flow cytometry to investigate the effects of this compound. By employing these methodologies, researchers can gain valuable insights into the compound's mechanism of action, its impact on various immune cell populations, and its potential as a therapeutic agent. The ability to perform multi-parameter analysis at the single-cell level makes flow cytometry an essential tool in the preclinical and clinical development of novel targeted therapies like this compound.

References

Application Notes and Protocols for Ibrutinib-MPEA in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib-MPEA is a derivative of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] Ibrutinib is a well-established therapeutic agent for various B-cell malignancies, and its mechanism of action involves the inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[5] this compound is primarily utilized for research purposes to investigate the roles of BTK in cellular processes.

Disclaimer: this compound is a derivative of Ibrutinib and is expected to exhibit a similar inhibitory effect on Bruton's tyrosine kinase (BTK). The following application notes and protocols are based on published research conducted with Ibrutinib. Researchers should consider this information as a starting point and optimize conditions for their specific primary cell culture systems when using this compound.

Mechanism of Action: BTK Inhibition

Ibrutinib covalently binds to the cysteine residue Cys481 in the active site of BTK, leading to its irreversible inhibition. This blockage prevents the autophosphorylation of BTK at Tyr223 and the subsequent phosphorylation of its downstream substrates, including PLCγ. The disruption of this signaling cascade ultimately inhibits B-cell activation, proliferation, and survival.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg PLCγ BTK->PLCg Ibrutinib_MPEA This compound Ibrutinib_MPEA->BTK Inhibits Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits BTK signaling.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies using the parent compound, Ibrutinib, on primary cells and cell lines. These values can serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of Ibrutinib in Primary Cells and Cell Lines

Cell TypeAssayIC50 ValueReference
Primary Chronic Lymphocytic Leukemia (CLL) CellsApoptosis Assay0.37 µM - 9.69 µM
Burkitt Lymphoma Cell Line (Raji)Cell Growth Assay5.20 µM
Burkitt Lymphoma Cell Line (Ramos)Cell Growth Assay0.868 µM
B-cell Lymphoma Cell Line (DOHH2)BTK Autophosphorylation11 nM
Primary B-CellsBCR-activated Proliferation8 nM
Breast Cancer Cell Line (BT474)Cell Viability (MTT)9.94 nM
Breast Cancer Cell Line (SKBR3)Cell Viability (MTT)8.89 nM

Table 2: Effects of Ibrutinib on Primary Immune Cell Populations

Cell PopulationEffectObservationReference
B-CellsReduction90% reduction in circulating B-cells.
Myeloid-Derived Suppressor Cells (MDSCs)Reduction61% reduction.
Regulatory T-Cells (Tregs)ReductionNormalized within the first 1-2 years of treatment.
Classical MonocytesIncrease187% increase.
T-CellsVariedReduction in activated and effector T-cells, limited effect on naïve T-cells.

Experimental Protocols

Protocol 1: Assessment of Cell Viability and Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This protocol is designed to quantify the apoptotic effect of this compound on primary cells.

Materials:

  • Primary cells of interest (e.g., peripheral blood mononuclear cells from CLL patients)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed primary cells in a multi-well plate at a density of 1 x 10^6 cells/mL in complete culture medium.

  • Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same final concentration as the highest drug treatment.

  • Cell Harvesting: After incubation, harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow start Seed Primary Cells treatment Treat with this compound (and vehicle control) start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation harvest Harvest Cells incubation->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for Apoptosis Assay.

Protocol 2: Western Blot Analysis of BTK Phosphorylation

This protocol allows for the assessment of this compound's inhibitory effect on BTK activity by measuring the phosphorylation of BTK at Tyr223.

Materials:

  • Primary cells of interest

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat primary cells with this compound (e.g., 1 µM) for a short duration (e.g., 1-2 hours) to observe direct effects on signaling. Include a vehicle control.

  • Cell Lysis: Lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-BTK, anti-total-BTK, and loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated BTK to total BTK.

Western_Blot_Workflow start Treat Cells with This compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (p-BTK, total BTK, loading control) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Analyze Band Intensities detect->analyze

References

Application Notes and Protocols for High-Throughput Screening with Ibrutinib-MPEA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1] Its clinical success in treating B-cell malignancies has spurred the development of chemical probes to further investigate BTK biology and to discover novel BTK inhibitors. Ibrutinib-MPEA is a derivative of Ibrutinib designed as a two-step bioorthogonal probe for activity-based protein profiling (ABPP). This molecule allows for the specific labeling and detection of BTK in complex biological systems. These application notes provide a framework for utilizing this compound in a high-throughput screening (HTS) format to identify and characterize new BTK inhibitors.

Principle of the Assay

The proposed high-throughput screen is a competitive binding assay that leverages the covalent and specific interaction of this compound with BTK. In this assay, a test compound's ability to inhibit the binding of this compound to BTK is measured. This is achieved through a two-step labeling process. First, BTK is incubated with a test compound, followed by the addition of this compound. The alkyne handle on this compound then allows for the "click" reaction with an azide-modified reporter tag (e.g., a fluorophore) for detection. A decrease in the reporter signal indicates that the test compound successfully competed with this compound for binding to the BTK active site.

Signaling Pathway of Ibrutinib

Ibrutinib targets BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[2][3] Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately activating transcription factors like NF-κB, which promote B-cell proliferation, survival, and differentiation.[2] By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib blocks its enzymatic activity, thereby inhibiting the entire downstream signaling cascade.[1]

B_Cell_Receptor_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib / this compound Ibrutinib->BTK inhibits

Caption: Simplified B-Cell Receptor (BCR) signaling pathway targeted by Ibrutinib.

Materials and Reagents

ReagentSupplierCatalog No. (Example)
Recombinant Human BTKThermo FisherPV3587
This compoundMedChemExpressHY-43521
Azide-Fluor 488Click Chemistry Tools1275
Copper (II) SulfateSigma-AldrichC1297
Tris-HClSigma-AldrichT5941
MgCl₂Sigma-AldrichM8266
DTTSigma-AldrichD9779
BSASigma-AldrichA7906
DMSOSigma-AldrichD8418
384-well platesCorning3712

Experimental Protocols

Protocol 1: High-Throughput Screening for BTK Inhibitors

This protocol outlines a competitive binding assay in a 384-well format to screen a compound library for potential BTK inhibitors using this compound.

HTS_Workflow cluster_0 Plate Preparation cluster_1 Probe Labeling cluster_2 Click Reaction & Detection Compound_Dispensing 1. Dispense Compounds (50 nL in DMSO) BTK_Addition 2. Add BTK Solution (5 µL) Compound_Dispensing->BTK_Addition Incubation_1 3. Pre-incubation (30 min at RT) BTK_Addition->Incubation_1 Ibrutinib_MPEA_Addition 4. Add this compound (5 µL) Incubation_1->Ibrutinib_MPEA_Addition Incubation_2 5. Incubation (60 min at RT) Ibrutinib_MPEA_Addition->Incubation_2 Click_Mix_Addition 6. Add Click Reaction Mix (10 µL) Incubation_2->Click_Mix_Addition Incubation_3 7. Incubation (60 min at RT, dark) Click_Mix_Addition->Incubation_3 Plate_Reading 8. Read Fluorescence (Ex/Em = 495/519 nm) Incubation_3->Plate_Reading

Caption: Workflow for the high-throughput screening assay.

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate. Also include wells for positive controls (e.g., Ibrutinib) and negative controls (DMSO only).

  • BTK Addition: Prepare a 2X BTK solution in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA). Add 5 µL of the 2X BTK solution to each well of the assay plate.

  • Pre-incubation: Centrifuge the plate briefly and incubate at room temperature for 30 minutes to allow the test compounds to bind to BTK.

  • This compound Addition: Prepare a 2X solution of this compound in assay buffer. Add 5 µL of the 2X this compound solution to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for covalent bond formation between this compound and unbound BTK.

  • Click Reaction: Prepare a 2.5X click reaction mix containing Azide-Fluor 488, copper (II) sulfate, and a copper ligand (e.g., TBTA) in assay buffer. Add 10 µL of the click mix to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for the fluorophore used (e.g., 495/519 nm for Fluorescein).

Protocol 2: Dose-Response Confirmation

For compounds identified as "hits" in the primary screen, a dose-response experiment should be performed to determine their potency (IC50).

Procedure:

  • Prepare a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Follow the same procedure as the primary HTS protocol, dispensing the serially diluted compounds instead of a single concentration.

  • Calculate the percent inhibition for each concentration relative to the positive and negative controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation and Analysis

Assay Quality Control

The performance of the HTS assay should be monitored using the Z'-factor, which is a statistical measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.

ParameterValueInterpretation
Z'-factor > 0.5Excellent assay for HTS
Signal-to-Background > 10Robust assay window
CV (%) for Controls < 15%Good reproducibility
Example Dose-Response Data for Known BTK Inhibitors

The following table presents example IC50 values for Ibrutinib and other known BTK inhibitors, which can be used as reference points.

CompoundTargetAssay TypeIC50 (nM)
Ibrutinib BTKBiochemical0.5
Acalabrutinib BTKBiochemical3.0
Zanubrutinib BTKBiochemical1.0
Spebrutinib BTKBiochemical2.2

Note: The IC50 values are examples from the literature and may vary depending on the specific assay conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Z'-factor - Suboptimal reagent concentrations- High variability in controls- Re-optimize BTK and this compound concentrations- Check liquid handling precision
High background signal - Non-specific binding of probe or reporter- Autofluorescence of compounds- Increase BSA concentration in assay buffer- Run a counterscreen without BTK
False positives - Compounds that interfere with the click reaction- Fluorescent compounds- Perform orthogonal assays (e.g., kinase activity assay)- Check for compound autofluorescence

Conclusion

This compound provides a valuable tool for the high-throughput screening of novel BTK inhibitors. The competitive binding assay described here offers a robust and specific method for identifying compounds that target the active site of BTK. Careful assay optimization and validation are crucial for the successful execution of an HTS campaign. Hits identified from this screen should be further characterized in secondary and cellular assays to confirm their mechanism of action and biological activity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ibrutinib-MPEA Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ibrutinib-MPEA concentrations for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a derivative of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and adhesion.[4][5] this compound, like Ibrutinib, works by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition. This blockage disrupts the downstream signaling cascade, ultimately inhibiting the growth and survival of malignant B-cells.

Q2: What are the primary applications of this compound in cell culture experiments?

A2: this compound is primarily used in cancer research to study the effects of BTK inhibition on various cancer cell lines, particularly those of B-cell origin such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Burkitt's lymphoma. It is also used to investigate the role of the BTK pathway in other cancers, including melanoma and breast cancer, and to assess the efficacy of BTK inhibition as a potential therapeutic strategy.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid or as a stock solution in DMSO. For the solid form, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. To improve solubility, you can warm the solution to 37°C and sonicate it. Stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A4: There are several potential reasons for excessive cytotoxicity:

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure that the final concentration of the solvent in your cell culture medium is low (generally <0.1%) and that you include a solvent-only control in your experiments.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to BTK inhibitors. Some cell lines may be inherently more sensitive to this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.

  • Incorrect Concentration Calculation: Double-check your calculations for preparing the stock solution and subsequent dilutions to ensure accuracy.

Q5: My this compound treatment is not showing the expected inhibitory effect on cell proliferation. What should I do?

A5: If you are not observing the expected effect, consider the following:

  • Sub-optimal Concentration: The concentration of this compound may be too low to effectively inhibit BTK in your specific cell line. Refer to the IC50 values for similar cell types in the literature (see Table 1) and consider testing a higher concentration range.

  • Compound Degradation: Ensure that the this compound stock solution has been stored correctly and has not degraded. If in doubt, prepare a fresh stock solution.

  • Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to BTK inhibitors. This can be due to mutations in the BTK gene or the activation of alternative survival pathways.

  • Incubation Time: The duration of treatment may be insufficient to observe a significant effect. Consider extending the incubation time of your experiment.

Q6: I am having trouble dissolving the this compound powder. What can I do?

A6: To aid in the dissolution of this compound powder, you can gently warm the solution to 37°C and use sonication. Ensure you are using a suitable solvent, such as DMSO.

Quantitative Data

Table 1: IC50 Values of Ibrutinib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (hours)Reference
BJABB-cell Lymphoma~172
MEC-1Chronic Lymphocytic Leukemia~372
RajiBurkitt's Lymphoma5.20Not Specified
RamosBurkitt's Lymphoma0.868Not Specified
MeWoMelanoma20.47Not Specified
WM164Melanoma28.14Not Specified
SK-MEL-28Melanoma32.98Not Specified

Note: The data presented is for Ibrutinib. Researchers should perform their own dose-response experiments to determine the optimal concentration for this compound.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a standard cell viability assay like the MTT or MTS assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assay (MTT/MTS):

    • Following incubation, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for the recommended time (typically 1-4 hours) to allow for the conversion of the reagent by viable cells.

    • If using MTT, add the solubilization solution.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Visualizations

BTK_Signaling_Pathway cluster_0 BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Ibrutinib_MPEA This compound Ibrutinib_MPEA->BTK PIP2 PIP2 IP3_DAG IP3 + DAG PLCG2->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux NFkB NF-κB Pathway Ca_Flux->NFkB MAPK MAPK Pathway Ca_Flux->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation

Caption: this compound inhibits the BTK signaling pathway.

Experimental_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation drug_prep Prepare this compound Serial Dilutions overnight_incubation->drug_prep treatment Treat Cells with This compound drug_prep->treatment incubation Incubate for 24/48/72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT/MTS) incubation->viability_assay read_plate Read Absorbance viability_assay->read_plate data_analysis Analyze Data & Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for determining optimal this compound concentration.

References

Ibrutinib-MPEA Off-Target Effects: A Technical Support Resource for Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific off-target effects of Ibrutinib-MPEA is limited in publicly available scientific literature. This guide leverages data from its parent compound, Ibrutinib, and its analogs to provide a comprehensive resource for researchers. It is crucial to empirically determine the specific off-target effects of this compound in your experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Ibrutinib?

This compound is a derivative of Ibrutinib.[1] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[2][3] this compound is intended for research use only.[1]

Q2: What are the known on-target effects of Ibrutinib in cellular assays?

Ibrutinib primarily functions by covalently binding to the Cys481 residue in the ATP-binding site of BTK, leading to its irreversible inhibition.[3] This disrupts downstream signaling pathways that are critical for B-cell proliferation, survival, adhesion, and migration. In cellular assays, this manifests as reduced proliferation and induction of apoptosis in malignant B-cells.

Q3: What are the potential off-target effects of Ibrutinib and its derivatives that I should be aware of in my cellular assays?

Ibrutinib and its analogs are known to interact with other kinases that share a homologous cysteine residue in their active sites. This can lead to a range of off-target effects that may influence experimental outcomes. Key off-target kinase families include:

  • TEC family kinases: ITK, TEC, BMX, and RLK

  • EGFR family kinases: EGFR, ERBB2/HER2, and ERBB4/HER4

  • Other kinases: CSK, BLK, and JAK3

These off-target interactions can result in unintended biological consequences, such as cardiotoxicity (linked to CSK inhibition) and effects on T-cell function (through ITK inhibition).

Q4: How can off-target effects of this compound impact my experimental results?

Off-target effects can lead to several confounding observations in cellular assays:

  • Unexpected cytotoxicity: The compound may show toxicity in cell lines that do not express BTK or where BTK signaling is not a primary survival pathway.

  • Alterations in signaling pathways: Inhibition of off-target kinases can activate or inhibit signaling cascades unrelated to the intended target, leading to misinterpretation of the compound's mechanism of action.

  • Changes in cellular phenotypes: Off-target effects can influence a variety of cellular processes, including proliferation, apoptosis, and migration, independent of BTK inhibition. For example, an analog of ibrutinib, MM2-48, was found to covalently target BCCIP, a protein involved in DNA damage repair, leading to increased cytotoxicity.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Troubleshooting Steps
High cytotoxicity in control cell lines (BTK-negative). This compound may be inhibiting other essential kinases in the control cells.1. Perform a kinome scan or proteomic profiling to identify potential off-target kinases in your cell line. 2. Use a more selective BTK inhibitor as a control to differentiate between on-target and off-target cytotoxicity. 3. Titrate the concentration of this compound to find a window where on-target effects are observed without significant off-target toxicity.
Inconsistent apoptosis induction across different cell lines. Off-target effects on pro- or anti-apoptotic pathways may vary between cell lines due to differences in their kinome expression and signaling network wiring.1. Profile the expression levels of known off-target kinases in your cell lines. 2. Measure the activity of key apoptosis-related proteins (e.g., caspases, Bcl-2 family members) to understand the mechanism of cell death. 3. Compare the apoptotic response with that induced by other BTK inhibitors with different selectivity profiles.
Unexpected changes in cell migration or adhesion. Ibrutinib is known to affect cell adhesion and migration. Off-target inhibition of kinases involved in cytoskeletal dynamics or cell adhesion signaling could be a contributing factor.1. Validate the effect on migration and adhesion using complementary assays. 2. Investigate the phosphorylation status of key proteins involved in cell motility and adhesion that are known off-targets of Ibrutinib.
Discrepancy between in-vitro kinase inhibition data and cellular activity. Cellular context, including protein-protein interactions and pathway feedback loops, can modulate the effects of off-target kinase inhibition.1. Perform target engagement assays in intact cells to confirm that this compound is binding to its intended and off-targets. 2. Use systems biology approaches to model the effects of multi-kinase inhibition on cellular signaling networks.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following tables summarize quantitative data for Ibrutinib's effects on cell viability and its off-target kinase inhibition profile. This information can serve as a reference for designing and interpreting experiments with this compound.

Table 1: Ibrutinib IC50 Values for Cell Viability in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
BJABBurkitt Lymphoma~1
MEC-1Chronic Lymphocytic Leukemia~3
CLL SamplesChronic Lymphocytic Leukemia0.4 - 9.7

Table 2: Off-Target Kinase Inhibition by Ibrutinib

KinaseFamilyFunctionImplication of Inhibition
CSK-Negative regulator of Src family kinasesPotential for cardiotoxicity (atrial fibrillation)
ITKTECT-cell signalingImpaired T-cell and NK cell function
TECTECB-cell and myeloid cell signalingBroad effects on immune cell function
EGFREGFRGrowth factor signalingPotential for skin toxicities and anti-tumor effects in EGFR-driven cancers
ERBB2/HER2EGFRGrowth factor signalingPotential anti-tumor effects in HER2-positive cancers
JAK3JAKCytokine signalingImmunosuppressive effects
BLKSRCB-cell signalingComplements BTK inhibition in B-cells

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on cultured cells.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired duration (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

  • Methodology:

    • Treat cells with this compound at various concentrations and for different time points.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

3. Kinome Profiling (Chemoproteomics)

  • Objective: To identify the direct protein targets of this compound in a cellular context.

  • Methodology (based on a similar study with an Ibrutinib analog):

    • Synthesize an this compound probe containing a clickable tag (e.g., an alkyne group).

    • Treat live cells or cell lysates with the probe to allow for covalent modification of target proteins.

    • Lyse the cells (if treated live) and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-modified proteins.

    • Enrich the biotin-tagged proteins using streptavidin beads.

    • Digest the enriched proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS).

    • Identify the proteins that are specifically enriched in the probe-treated sample compared to a control, revealing the direct targets of this compound.

Visualizations

Ibrutinib_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_Ibrutinib Ibrutinib Action cluster_Off_Target Off-Target Kinases BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib/ This compound Ibrutinib->BTK Inhibition ITK ITK Ibrutinib->ITK TEC TEC Ibrutinib->TEC EGFR EGFR Ibrutinib->EGFR CSK CSK Ibrutinib->CSK

Caption: Ibrutinib's primary mechanism of action and known off-target kinases.

Experimental_Workflow_Apoptosis start Start: Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment harvest Harvest Cells treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and PI wash->stain analysis Flow Cytometry Analysis stain->analysis end End: Quantify Apoptosis analysis->end

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Troubleshooting_Logic issue Issue: Unexpected Cytotoxicity in BTK-negative cells cause1 Hypothesis: Off-target kinase inhibition issue->cause1 step1 Action: Kinome Profiling cause1->step1 step2 Action: Use More Selective Inhibitor cause1->step2 step3 Action: Titrate Compound Concentration cause1->step3 outcome1 Result: Identify specific off-targets step1->outcome1 outcome2 Result: Differentiate on/off-target effects step2->outcome2 outcome3 Result: Find optimal concentration window step3->outcome3

Caption: Logical workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Ibrutinib-MPEA Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ibrutinib-MPEA in western blotting experiments. The information is tailored to address specific issues that may arise during the labeling, detection, and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in a western blot experiment?

A1: this compound is a derivative of the drug Ibrutinib, designed as a chemical probe for Activity-Based Protein Profiling (ABPP).[1][2] It contains a reactive group that covalently binds to the active site of Bruton's tyrosine kinase (BTK) and an alkyne handle for "click chemistry." In a western blot experiment, after this compound has bound to BTK within a cell lysate, a reporter tag (like biotin or a fluorescent dye) with a complementary azide group is "clicked" onto the alkyne handle. This allows for the specific detection of Ibrutinib-bound BTK.

Q2: What is the expected band size for BTK on a western blot?

A2: The expected molecular weight of Bruton's tyrosine kinase (BTK) is approximately 77 kDa. However, the apparent size on an SDS-PAGE gel can vary slightly depending on post-translational modifications and the specific gel system used.

Q3: Can I use a standard anti-BTK antibody for detection instead of the click chemistry reaction?

A3: While an anti-BTK antibody will detect total BTK protein, the this compound probe is designed to specifically label the catalytically active form of BTK that it covalently binds to. Using the click chemistry detection method allows for the assessment of target engagement by the Ibrutinib probe, which is different from simply detecting the total protein level.

Q4: What are the key controls to include in an this compound western blot experiment?

A4: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control (e.g., DMSO): To assess the basal level of BTK activity and to ensure the vehicle used to dissolve this compound does not affect the results.

  • No-Probe Control: To check for any background signal from the click chemistry reagents or the detection system.

  • Competition Control: Pre-treatment with an excess of unlabeled Ibrutinib before adding the this compound probe. This should result in a significant reduction in the signal from the probe, confirming that the labeling is specific to the Ibrutinib binding site.

  • Loading Control (e.g., GAPDH, β-actin): To ensure equal protein loading across all lanes.

Troubleshooting Guide

Problem 1: Weak or No Signal
Possible Cause Suggested Solution
Inefficient this compound Labeling - Ensure the this compound stock solution is fresh and has been stored correctly at -20°C or -80°C. - Optimize the concentration of this compound and the incubation time with the cell lysate. A typical starting concentration is 1-10 µM for 1 hour. - Ensure the cell lysate is fresh and has been prepared with protease and phosphatase inhibitors to maintain protein integrity and activity.
Inefficient Click Chemistry Reaction - Use fresh click chemistry reagents. The copper (I) catalyst is prone to oxidation. - Ensure the correct concentrations of all click reaction components (e.g., copper sulfate, ligand, reducing agent, azide-reporter) are used. - Optimize the incubation time and temperature for the click reaction.
Low Abundance of Target Protein - Increase the amount of total protein loaded onto the gel. - Consider enriching for the target protein through immunoprecipitation before running the western blot.
Inefficient Protein Transfer - Verify successful transfer of proteins to the membrane using Ponceau S staining. - For large proteins like BTK (~77 kDa), ensure adequate transfer time and appropriate buffer composition. Consider an overnight wet transfer at 4°C.
Antibody/Detection Reagent Issues - If using a biotin-azide reporter, ensure the streptavidin-HRP conjugate is active and used at the optimal dilution. - If using a fluorescent azide reporter, ensure the imaging system is set to the correct excitation and emission wavelengths. - Ensure all antibodies have been stored correctly and are not expired.
Problem 2: High Background
Possible Cause Suggested Solution
Non-specific Binding of this compound - Decrease the concentration of the this compound probe. - Include a competition control with unlabeled Ibrutinib to confirm the specificity of the signal.
Excess Click Chemistry Reagents - Ensure that excess click chemistry reagents are removed after the reaction, for example, by protein precipitation (e.g., with methanol/chloroform) before loading the sample on the gel.
Inadequate Blocking - Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). - Try a different blocking agent (e.g., switch from non-fat dry milk to BSA or vice versa). For phospho-protein detection, BSA is generally recommended over milk.
Insufficient Washing - Increase the number and duration of wash steps after antibody/streptavidin incubation. - Add a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer.
Contaminated Buffers or Equipment - Prepare all buffers fresh. - Ensure that all equipment, including gel tanks and transfer apparatus, are thoroughly cleaned.
Problem 3: Unexpected or Multiple Bands
Possible Cause Suggested Solution
Off-target Labeling by this compound - Ibrutinib is known to have some off-target effects. The additional bands may represent other kinases that are also labeled by the probe. - Use a competition assay with unlabeled Ibrutinib to see which bands are specific to the Ibrutinib binding site. - Consult literature for known off-targets of Ibrutinib.
Protein Degradation - Prepare fresh cell lysates and always include protease inhibitors. - Handle samples on ice to minimize degradation.
Post-translational Modifications - Multiple bands close to the expected molecular weight could represent different phosphorylated or otherwise modified forms of BTK.
Non-specific Binding of Detection Reagent - If using a biotin-streptavidin system, be aware of endogenously biotinylated proteins in the lysate which can be detected by streptavidin-HRP. - Run a control lane with lysate that has not been treated with the biotin-azide reporter to identify these bands.

Experimental Protocols

This compound Labeling and Western Blot Protocol

This protocol provides a general workflow for labeling cellular lysates with this compound and subsequent detection by western blot using a biotin-azide reporter.

1. Cell Lysis and Protein Quantification: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. This compound Labeling: a. Dilute the cell lysate to a final concentration of 1-2 mg/mL in lysis buffer. b. Add this compound to the lysate at a final concentration of 1-10 µM. c. For a competition control, pre-incubate a sample with 100-fold excess of unlabeled Ibrutinib for 30 minutes before adding this compound. d. Incubate the samples for 1 hour at room temperature with gentle agitation.

3. Click Chemistry Reaction (Biotinylation): a. To the labeled lysate, add the following click chemistry reagents in order: i. Biotin-azide (final concentration 100 µM) ii. TCEP (final concentration 1 mM) iii. TBTA ligand (final concentration 100 µM) iv. Copper (II) sulfate (CuSO4) (final concentration 1 mM) b. Vortex the mixture and incubate for 1 hour at room temperature. c. Stop the reaction by adding SDS-PAGE sample loading buffer and boiling for 5-10 minutes.

4. SDS-PAGE and Western Blotting: a. Load 20-30 µg of protein per lane on an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. e. Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

5. (Optional) Total BTK and Loading Control Detection: a. After initial detection, the membrane can be stripped. b. Re-block the membrane and probe with a primary antibody against total BTK. c. Following incubation with an appropriate HRP-conjugated secondary antibody, detect the signal as before. d. The membrane can be stripped and re-probed again for a loading control protein (e.g., GAPDH, β-actin).

Visualizations

Signaling Pathway of Ibrutinib Action

Ibrutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 + DAG PLCg2->IP3_DAG PIP2 PIP2 AKT AKT IP3_DAG->AKT NFkB NF-κB IP3_DAG->NFkB AKT->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

Caption: Ibrutinib inhibits BTK, a key kinase in the B-cell receptor signaling pathway.

This compound Western Blot Workflow

Ibrutinib_MPEA_Workflow cluster_prep Sample Preparation cluster_wb Western Blot Cell_Lysis 1. Cell Lysis Lysate_Probe 2. Incubate Lysate with this compound Cell_Lysis->Lysate_Probe Click_Reaction 3. Click Chemistry: Attach Reporter (e.g., Biotin) Lysate_Probe->Click_Reaction SDS_PAGE 4. SDS-PAGE Click_Reaction->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Block 6. Blocking Transfer->Block Detection_Probe 7. Detection of Reporter (e.g., Streptavidin-HRP) Block->Detection_Probe Imaging 8. Imaging Detection_Probe->Imaging

Caption: Workflow for detecting this compound target engagement using western blotting.

References

Ibrutinib-MPEA stability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ibrutinib in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors affecting Ibrutinib stability in aqueous solutions?

A1: The stability of Ibrutinib in aqueous solutions is significantly influenced by pH. It is more stable at a neutral pH compared to acidic or alkaline conditions.[1] Increased temperature can also accelerate degradation, particularly in acidic and alkaline solutions.[2][3]

Q2: Under what conditions is Ibrutinib most susceptible to degradation?

A2: Ibrutinib is highly sensitive to alkaline hydrolysis and oxidative conditions, even at room temperature.[1][2] It is also susceptible to acidic hydrolysis, especially at elevated temperatures (e.g., 80°C).

Q3: Is Ibrutinib sensitive to light or heat?

A3: Ibrutinib has been found to be relatively stable under photolytic (light) and thermal (heat) stress conditions when in a neutral environment. However, significant degradation can occur under acidic or alkaline photolytic conditions.

Q4: What are the common degradation products of Ibrutinib?

A4: Forced degradation studies have identified several degradation products. Under acidic hydrolysis, one of the probable degradation products is benzyl 2-(2-benzyl-3-mercaptopropanamido) acetate. In basic hydrolysis and oxidative conditions, multiple degradation products are formed. Studies have identified and characterized up to ten different degradation products under various stress conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected loss of Ibrutinib concentration in solution over time. Degradation due to inappropriate pH of the solvent or buffer.Ensure the pH of the solution is neutral (around pH 6-7). Use a buffered solution to maintain a stable pH.
Oxidative degradation from exposure to air or oxidizing agents.Prepare solutions fresh and consider using degassed solvents. If the experiment allows, store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of peroxides.
Microbial contamination leading to degradation.Use sterile solvents and containers. For long-term experiments, consider adding a suitable antimicrobial agent if it does not interfere with the experiment.
Appearance of unknown peaks in HPLC/UPLC chromatograms. Formation of Ibrutinib degradation products.Refer to published literature on Ibrutinib degradation products to tentatively identify the new peaks. Perform forced degradation studies under controlled conditions (acid, base, oxidation) to confirm the identity of the degradants.
Contamination from labware or solvents.Use high-purity solvents and thoroughly clean all glassware. Run a blank (solvent only) to check for background contamination.
Inconsistent results in bioassays or functional experiments. Degradation of Ibrutinib leading to reduced activity.Prepare fresh stock solutions of Ibrutinib for each experiment. Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. Minimize freeze-thaw cycles.
Interaction of Ibrutinib with components of the experimental medium.Evaluate the compatibility of Ibrutinib with all components of your experimental system. Consider performing a stability study of Ibrutinib in the specific medium you are using.

Quantitative Data Summary

The following tables summarize the conditions under which Ibrutinib degradation has been observed in forced degradation studies.

Table 1: Summary of Ibrutinib Stability under Different Stress Conditions

Stress Condition Reagent/Condition Temperature Observation Reference
Acidic Hydrolysis 0.1 M HCl80°CSusceptible to degradation.
Alkaline Hydrolysis 0.1 M NaOHRoom Temperature / 80°CHighly sensitive to degradation.
Neutral Hydrolysis Water80°CGenerally stable.
Oxidative Degradation 3-30% H₂O₂Room TemperatureExtremely sensitive to degradation.
Thermal Degradation Solid state60°CStable.
Photolytic Degradation UV lightAmbientStable in neutral conditions.
Acidic/Alkaline Photolytic Acid/Alkali + UV lightAmbientSignificant degradation observed.

Experimental Protocols

Protocol 1: Forced Degradation Study of Ibrutinib

This protocol outlines a general procedure for conducting forced degradation studies on Ibrutinib to assess its stability under various stress conditions, as described in multiple research articles.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Ibrutinib in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 80°C for a specified period (e.g., 2-8 hours).

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature or 60°C for a specified period (e.g., 30 minutes to 2 hours).

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period (e.g., 30 minutes to 24 hours).

  • Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 60°C) for an extended period (e.g., 7 days).

  • Photolytic Degradation: Expose the drug solution or solid substance to UV light (e.g., in a photostability chamber) for a defined duration.

3. Sample Preparation for Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples with the mobile phase to a suitable concentration for analysis (e.g., 10-100 µg/mL).

4. Analytical Method:

  • Analyze the samples using a stability-indicating HPLC or UPLC method. A common method involves a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Monitor the elution profile using a UV detector at a wavelength of approximately 215 nm or 258 nm.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation by measuring the decrease in the peak area of the parent Ibrutinib peak.

  • Identify and characterize any degradation products, potentially using LC-MS/MS for structural elucidation.

Visualizations

Ibrutinib_Degradation_Pathway cluster_conditions Stress Conditions cluster_products Degradation Products Ibrutinib Ibrutinib Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 80°C) Ibrutinib->Acid Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, RT) Ibrutinib->Base Oxidation Oxidative Stress (e.g., 30% H₂O₂, RT) Ibrutinib->Oxidation DP1 Degradation Product I Acid->DP1 Base->DP1 DP2 Degradation Product II Base->DP2 DP_n ... Base->DP_n Oxidation->DP2 Oxidation->DP_n

Caption: Simplified Ibrutinib degradation pathways under major stress conditions.

Experimental_Workflow start Start: Prepare Ibrutinib Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) start->stress neutralize Neutralize/Dilute Sample stress->neutralize analyze Analyze via Stability-Indicating HPLC/UPLC Method neutralize->analyze data Data Analysis: - % Degradation - Identify Degradants analyze->data end End: Stability Profile data->end

Caption: Workflow for assessing the stability of Ibrutinib.

References

Technical Support Center: Ibrutinib & Ibrutinib-MPEA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address and prevent the precipitation of Ibrutinib and its derivative, Ibrutinib-MPEA, in experimental media.

Frequently Asked Questions (FAQs)

Q1: What are Ibrutinib and this compound?

Ibrutinib is a first-in-class, oral, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It is primarily used in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL).[2][3] this compound is a derivative of Ibrutinib, also targeting BTK, and is used for research purposes.[2]

Q2: What are the common visual indicators of Ibrutinib or this compound precipitation in my cell culture medium?

Precipitation can appear as:

  • A fine, sand-like powder

  • Small crystals

  • A cloudy or hazy appearance in the media

  • A thin film on the surface of the culture vessel

Q3: Why do Ibrutinib and this compound precipitate in my cell culture media?

The primary reason for precipitation is the low aqueous solubility of these compounds. They are typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a stock solution. When this concentrated stock solution is diluted into the aqueous environment of the cell culture media, the compounds can crash out of solution, leading to precipitation.

Q4: Can the type of cell culture medium influence precipitation?

Yes. Different media formulations have varying concentrations of salts, proteins, and other components that can interact with Ibrutinib or this compound, affecting their solubility.

Q5: How can I distinguish between precipitation and microbial contamination?

Precipitation will typically appear as crystalline or amorphous particulate matter under a microscope and will not be motile. Microbial contamination, such as bacteria or yeast, will appear as distinct, often motile organisms, and is usually accompanied by a rapid change in the pH of the medium (indicated by a color change of the phenol red indicator) and a foul odor.

Troubleshooting Guides

Guide 1: Preventing Precipitation of Ibrutinib and this compound

Proactive Steps to Maintain Solubility:

  • Proper Stock Solution Preparation:

    • Dissolve Ibrutinib or this compound in 100% DMSO to prepare a concentrated stock solution. For this compound, ultrasonication may be required to fully dissolve the compound in DMSO.

    • Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Controlled Dilution into Media:

    • Pre-warm the cell culture medium to 37°C before adding the compound.

    • Add the stock solution drop-wise to the pre-warmed media while gently vortexing or swirling the tube. This gradual introduction helps to avoid localized high concentrations that can lead to immediate precipitation.

    • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as high concentrations of DMSO can be toxic to cells.

  • Consideration of Media Components:

    • If precipitation persists, consider using a serum-free medium for initial solubility tests, as serum proteins can sometimes contribute to precipitation.

    • Be mindful of high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) in the media, which can sometimes form insoluble salts.

Guide 2: Resolving Existing Precipitation

Reactive Steps to Address Precipitation:

  • Initial Assessment:

    • Visually inspect the medium for the characteristics of the precipitate.

    • If possible, gently centrifuge a small sample of the medium. If a pellet forms, it confirms the presence of insoluble material.

  • Solubilization Attempts (for non-cell-based solutions):

    • Gentle Warming: Briefly warm the medium to 37°C and swirl gently. This may help redissolve some of the precipitate. Do not overheat, as this can degrade media components.

    • Sonication: For this compound, brief sonication of the diluted solution may help to redissolve the precipitate, similar to the recommendation for preparing the DMSO stock.

  • Filtration (as a last resort):

    • If the precipitate cannot be redissolved and you need to proceed with the experiment, you can filter the medium through a 0.22 µm sterile filter to remove the precipitate.

    • Important: Be aware that filtering the solution will reduce the actual concentration of your compound, as the precipitated portion will be removed. This will affect the accuracy of your experimental results.

Data Presentation

Table 1: Solubility of Ibrutinib and this compound

CompoundSolventSolubilityNotes
Ibrutinib DMSO~30 mg/mL-
Ethanol~0.25 mg/mL-
WaterPractically insolublepH-dependent solubility; ~1.6 mg/mL at pH 1, 0.003 mg/mL at pH 4.5 and 8.
This compound DMSO33.33 mg/mL (57.30 mM)Requires ultrasonication for complete dissolution.
Aqueous MediaPoorly solubleProne to precipitation upon dilution from DMSO stock.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Precipitation upon dilution Poor aqueous solubility, rapid change in solvent polarity.Pre-warm media, add stock solution drop-wise while vortexing, keep final DMSO concentration low.
Cloudy media over time Compound instability, interaction with media components.Prepare fresh working solutions for each experiment, test solubility in different base media.
Crystals forming in incubator Temperature fluctuations, evaporation.Ensure stable incubator temperature and humidity, use sealed culture flasks or plates.

Experimental Protocols

Protocol 1: Preparation of Ibrutinib/Ibrutinib-MPEA Working Solution

Objective: To prepare a working solution of Ibrutinib or this compound in cell culture medium with minimal precipitation.

Materials:

  • Ibrutinib or this compound powder

  • 100% DMSO

  • Sterile microcentrifuge tubes

  • Cell culture medium

  • Water bath or incubator at 37°C

  • Vortex mixer

  • (For this compound) Ultrasonic bath

Methodology:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the amount of Ibrutinib (MW: 440.5 g/mol ) or this compound (MW: 581.71 g/mol ) needed to make a 10 mM stock solution in DMSO.

    • Carefully weigh the powder and dissolve it in the appropriate volume of 100% DMSO in a sterile microcentrifuge tube.

    • For this compound, use an ultrasonic bath to ensure complete dissolution.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C.

  • Prepare the Working Solution in Cell Culture Medium:

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Create an intermediate dilution of the 10 mM stock solution in pre-warmed media if a large dilution is required.

    • While gently vortexing the pre-warmed medium, add the required volume of the stock solution drop-by-drop.

    • Visually inspect the solution for any signs of precipitation.

    • Use the working solution immediately for your experiments. Do not store aqueous solutions of these compounds for more than a day.

Visualizations

Signaling Pathway

Ibrutinib_Signaling_Pathway cluster_BCR B-Cell Receptor (BCR) Signaling BCR BCR LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Activation PKC PKC PLCG2->PKC Activation NFkB NF-κB PKC->NFkB Activation Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Ibrutinib Ibrutinib / This compound Ibrutinib->BTK Inhibition Precipitation_Troubleshooting_Workflow Start Start: Prepare Ibrutinib/Ibrutinib-MPEA Working Solution Observe Observe for Precipitation Start->Observe NoPrecipitate No Precipitation: Proceed with Experiment Observe->NoPrecipitate No Precipitate Precipitation Observed Observe->Precipitate Yes Troubleshoot Troubleshooting Steps: - Pre-warm media - Slow, drop-wise addition - Gentle vortexing - Lower final DMSO % Precipitate->Troubleshoot Reassess Re-prepare Solution with Troubleshooting Troubleshoot->Reassess Success Precipitation Resolved: Proceed with Experiment Reassess->Success Yes Failure Precipitation Persists: - Consider media change - Last resort: Filter (note concentration change) Reassess->Failure No

References

Ibrutinib-MPEA cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibrutinib-MPEA, with a focus on issues related to cytotoxicity at high concentrations.

Disclaimer: "this compound" is a derivative of Ibrutinib.[1] Currently, there is a lack of specific published data on the cytotoxic profile of this compound. The information provided below is based on the well-characterized parent compound, Ibrutinib, and should be used as a reference. Researchers should empirically determine the cytotoxic properties of this compound in their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Ibrutinib?

A1: this compound is a derivative of Ibrutinib.[1] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[2][3][4] By forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, Ibrutinib effectively blocks downstream signaling, leading to decreased proliferation and increased apoptosis in malignant B-cells. While the specific modification in this compound is not detailed in available literature, it is supplied for research purposes.

Q2: What are the expected on-target cytotoxic effects of Ibrutinib at high concentrations?

A2: The primary on-target effect of Ibrutinib is the inhibition of BTK, which disrupts BCR signaling crucial for the survival of B-cell malignancies. At high concentrations, this can lead to potent cytotoxic effects in sensitive cell lines, primarily through the induction of apoptosis. Ibrutinib's cytotoxicity has been demonstrated in various B-cell cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Q3: I am observing significant cytotoxicity in my non-B-cell line with high concentrations of Ibrutinib/Ibrutinib-MPEA. Is this expected?

A3: Yes, this is plausible. While Ibrutinib is targeted against BTK, high concentrations can lead to off-target effects. Ibrutinib can inhibit other kinases that have a similar cysteine residue in their active site, such as EGFR, HER2, and C-terminal Src kinase (CSK). Cytotoxicity has been observed in various solid tumor cell lines, including non-small cell lung cancer and melanoma, often mediated by these off-target inhibitions. For example, in melanoma cells, Ibrutinib has been shown to induce apoptosis by impairing mitochondrial membrane potential and increasing the expression of pro-apoptotic factors.

Q4: My experiment shows inconsistent results in cell viability assays at high concentrations. What could be the issue?

A4: Several factors could contribute to inconsistent results:

  • Compound Solubility: Ibrutinib and its derivatives are often dissolved in DMSO. At high concentrations, the compound may precipitate out of solution in your culture medium. Ensure the final DMSO concentration is low and consistent across experiments (typically <0.5%) and visually inspect for any precipitation.

  • Time-Dependent Effects: The cytotoxic effects of Ibrutinib can be time-dependent. Ensure your incubation times are consistent. High concentrations might induce rapid apoptosis, while lower concentrations may require longer incubation to show an effect.

  • Cell Density: The initial seeding density of your cells can influence their susceptibility to cytotoxic agents. Standardize cell seeding numbers for all experiments.

  • Assay Interference: High concentrations of a compound can sometimes interfere with the readout of viability assays (e.g., MTT, CCK-8). Consider using a secondary, orthogonal assay to confirm your results (e.g., a trypan blue exclusion assay or an LDH release assay).

Q5: What are the known off-target effects of Ibrutinib that might explain unexpected cytotoxicity?

A5: Ibrutinib is known to inhibit several other kinases besides BTK, which can lead to off-target effects and potential cytotoxicity, especially at higher doses. These include:

  • C-terminal Src kinase (CSK): Inhibition of CSK has been linked to cardiotoxicity, such as atrial fibrillation, observed in clinical settings.

  • Epidermal Growth Factor Receptor (EGFR) family kinases: Ibrutinib can inhibit EGFR, which may contribute to its anti-cancer activity in solid tumors like non-small cell lung cancer.

  • Interleukin-2-inducible T-cell kinase (ITK): Off-target binding to ITK can impair the function of NK cells.

  • PI3K/Akt/mTOR pathway: Some studies suggest Ibrutinib can affect this critical survival pathway, contributing to its cytotoxic effects.

Troubleshooting Guides

Issue: Unexpectedly High Cytotoxicity Across All Cell Lines
  • Possible Cause: Solvent toxicity. High concentrations of DMSO are toxic to most cells.

  • Troubleshooting Step: Prepare a vehicle control with the highest concentration of DMSO used in your experiment. If the vehicle control also shows high cytotoxicity, you need to lower the final DMSO concentration in your assays.

Issue: Compound Precipitation in Culture Media
  • Possible Cause: Poor solubility of this compound at the tested concentration.

  • Troubleshooting Step:

    • Visually inspect the culture wells for any precipitate after adding the compound.

    • Try preparing an intermediate dilution of your stock in a serum-free medium before adding it to the wells to improve dispersion.

    • If solubility remains an issue, consider using a formulation aid, but be sure to test the aid for its own cytotoxic effects.

Issue: Discrepancy Between Proliferation and Apoptosis Assay Results
  • Possible Cause: The compound may be causing cell cycle arrest rather than immediate cell death at certain concentrations.

  • Troubleshooting Step: Perform a cell cycle analysis using flow cytometry (e.g., with propidium iodide staining) to determine if the cells are accumulating in a specific phase of the cell cycle.

Quantitative Data Summary

The following table summarizes published IC50 values for the parent compound, Ibrutinib , in various cell lines. These values should be used as a reference only.

Cell LineCell TypeAssayIncubation TimeIC50 (µM)Reference
MEC-1B lymphoblastoid (p53 mutated)Not Specified48 hours5.4
MEC-2B lymphoblastoid (p53 mutated)Not Specified48 hours14.8
EHEBB lymphoblastoid (p53 wild-type)Not Specified48 hours14.8
JVM-2B lymphoblastoid (p53 wild-type)Not Specified48 hours19.0
MeWoMelanomaMTT48 hours20.47
SK-MEL-28MelanomaMTT48 hours~25
WM164MelanomaMTT48 hours~30

Experimental Protocols

Protocol: Assessing Cytotoxicity using MTT Assay

This protocol provides a general framework for determining the cytotoxicity of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant and non-toxic (e.g., <0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Signaling Pathways and Workflows

BTK_Signaling_Pathway bcr B-Cell Receptor (BCR) lyn LYN/SYK bcr->lyn Antigen Binding btk BTK lyn->btk plcg2 PLCγ2 btk->plcg2 dag DAG plcg2->dag ip3 IP3 plcg2->ip3 pkc PKCβ dag->pkc nfkb NF-κB pkc->nfkb proliferation Cell Proliferation & Survival nfkb->proliferation ibrutinib Ibrutinib / this compound ibrutinib->btk

Caption: Ibrutinib's primary mechanism of action: inhibiting BTK to block BCR signaling.

Cytotoxicity_Workflow start Start: Seed Cells in 96-well Plate incubation1 Incubate 24h (Cell Adherence) start->incubation1 treatment Treat with this compound (Serial Dilutions) & Controls incubation1->treatment incubation2 Incubate for Experimental Period (e.g., 48h) treatment->incubation2 assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation2->assay readout Measure Signal (e.g., Absorbance) assay->readout analysis Data Analysis: Calculate % Viability, IC50 readout->analysis end End: Report Results analysis->end

Caption: A standard experimental workflow for assessing in vitro cytotoxicity.

Off_Target_Effects ibrutinib High-Concentration Ibrutinib / this compound btk On-Target: BTK Inhibition ibrutinib->btk csk Off-Target: CSK Inhibition ibrutinib->csk egfr Off-Target: EGFR Inhibition ibrutinib->egfr itk Off-Target: ITK Inhibition ibrutinib->itk other Other Kinases... ibrutinib->other b_cell_death B-Cell Apoptosis btk->b_cell_death cardiotoxicity Cardiotoxicity (e.g., Atrial Fibrillation) csk->cardiotoxicity solid_tumor_effect Solid Tumor Cytotoxicity egfr->solid_tumor_effect nk_cell_impairment NK Cell Impairment itk->nk_cell_impairment

Caption: On-target vs. potential off-target effects of high-concentration Ibrutinib.

References

Technical Support Center: Ibrutinib Delivery via Metal-Phenolic Networks

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using metal-phenolic networks (MPNs) to deliver Ibrutinib in vivo. While the query specified "Ibrutinib-MPEA," publicly available research more broadly addresses the use of metal-phenolic networks, a versatile system for drug delivery.[1][2] "this compound" is identifiable as a specific derivative of Ibrutinib available commercially.[3] The principles and troubleshooting detailed here for MPN-based delivery are applicable to systems involving various phenolic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ibrutinib?

A1: Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[4][5] BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells. By covalently binding to a cysteine residue (Cys-481) in the active site of BTK, Ibrutinib effectively blocks downstream signaling, leading to decreased tumor cell proliferation and survival in various B-cell malignancies.

Q2: Why use a Metal-Phenolic Network (MPN) for Ibrutinib delivery?

A2: Ibrutinib has low aqueous solubility and can suffer from low oral bioavailability (around 2.9%). Encapsulating Ibrutinib within a delivery system like an MPN can improve its solubility, protect it from degradation, and potentially enhance its pharmacokinetic profile. MPNs are formed through the coordination of metal ions (like Fe³⁺) and natural polyphenols (like tannic acid), creating a stable nanoparticle carrier. This method is advantageous due to its simple, aqueous-based synthesis and the ability to load various cargo, including anticancer drugs.

Q3: What are the key components of an Ibrutinib-MPN formulation?

A3: A typical formulation consists of:

  • Ibrutinib: The active pharmaceutical ingredient.

  • A Polyphenol: A natural compound with multiple phenol groups, such as tannic acid (TA) or quercetin, which acts as the organic ligand.

  • A Metal Ion: A coordinating metal ion, commonly Iron (Fe³⁺), that crosslinks the polyphenol to form the network.

  • A Buffer: An aqueous buffer, such as phosphate buffer, is often crucial for governing the formation and stability of the nanoparticles.

Q4: How does the MPN release Ibrutinib at the target site?

A4: The release of cargo from MPNs can be triggered by the acidic environment of tumor microenvironments or endo/lysosomes. The lower pH can destabilize the coordination bonds between the metal ions and the phenolic ligands, leading to the disassembly of the nanoparticle and subsequent release of the encapsulated Ibrutinib.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Drug Loading Efficiency 1. Poor affinity between Ibrutinib and the MPN. 2. Premature precipitation of Ibrutinib or MPN components. 3. Incorrect ratio of Ibrutinib to MPN components. 1. Ensure proper mixing of Ibrutinib with the polyphenol before adding the metal ion. The strong affinity of polyphenols for various molecules is key to encapsulation.2. Optimize the buffer conditions (pH, concentration). The choice of buffer can be critical in mediating the coordination kinetics.3. Perform a titration experiment to find the optimal Ibrutinib:polyphenol:metal ion ratio.
Poor Nanoparticle Stability (Aggregation) 1. Suboptimal zeta potential. 2. Incorrect buffer conditions. 3. High concentration of nanoparticles. 1. Measure the zeta potential. A value greater than |30 mV| is generally considered stable. Adjusting the surface charge by modifying the polyphenol or adding a stabilizing agent may be necessary.2. Screen different buffer systems and concentrations. Some buffers can interfere with nanoparticle stability.3. Dilute the nanoparticle suspension after formation.
Inconsistent Particle Size 1. Inconsistent mixing speed or temperature during synthesis. 2. Variability in reagent quality. 3. Inadequate control over coordination kinetics. 1. Standardize all synthesis parameters, including stirring rate, temperature, and the rate of reagent addition. 2. Use high-purity reagents from a reliable source. 3. Adjust the buffer concentration or pH to modulate the speed of the metal-phenolic coordination reaction.
Low In Vivo Efficacy 1. Premature drug release. 2. Rapid clearance of nanoparticles by the reticuloendothelial system (RES). 3. Poor tumor penetration. 1. Strengthen the MPN shell. This can be achieved by increasing the crosslinking density (adjusting the metal:polyphenol ratio) or by adding a secondary coating.2. "Stealth" coating. Consider incorporating polyethylene glycol (PEG) into the formulation to reduce RES uptake.3. Optimize particle size. Nanoparticles in the range of 50-200 nm are often optimal for exploiting the enhanced permeability and retention (EPR) effect in tumors.
Observed Toxicity In Vivo 1. Toxicity of the MPN components. 2. "Burst release" of Ibrutinib. 3. Off-target accumulation of nanoparticles. 1. While natural polyphenols and iron are generally considered biocompatible, conduct a dose-response study to determine the maximum tolerated dose (MTD) of the empty nanoparticles. 2. Modify the formulation to achieve a more sustained release profile, reducing high initial concentrations of the drug. 3. Evaluate the biodistribution of the nanoparticles to identify and mitigate off-target accumulation.

Quantitative Data Summary

The following tables summarize typical physicochemical and pharmacokinetic parameters for Ibrutinib nanoparticle formulations found in the literature. Note that these are examples from various nanoparticle systems designed to improve Ibrutinib delivery and provide a benchmark for what can be achieved.

Table 1: Physicochemical Properties of Ibrutinib Nanoparticle Formulations

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Solid Lipid Nanoparticles (SLNs)132.60.219-31.296.0
Nanostructured Lipid Carriers (NLCs)154.5 ± 0.70.2 ± 0.0-25.8 ± 1.184.0 ± 1.2
Nanosuspension (Wet Media Milled)135.60.389-27.1N/A
HPβCD Nanosponges145.6 ± 6.80.170 ± 0.036N/A71.04 ± 2.40

Table 2: Pharmacokinetic Parameters of Ibrutinib Formulations in Animal Models

Formulation TypeParameterValue vs. Free DrugKey FindingReference
Nanosuspension (Fasting)Cₘₐₓ3.786-fold increaseEnhanced peak plasma concentration
Nanosuspension (Fasting)AUC₀₋₂₄2.996-fold increaseSignificantly improved overall drug exposure
HPβCD NanospongesCₘₐₓ6.45-fold increaseSubstantial improvement in peak concentration
HPβCD NanospongesAUC₀-t14.96-fold increaseDramatically enhanced bioavailability
NLCsBioavailability1.82-fold increaseImproved oral bioavailability compared to commercial formulation

Experimental Protocols

Protocol 1: Synthesis of Ibrutinib-Loaded Metal-Phenolic Network (MPN) Nanoparticles

This protocol is a generalized procedure based on the principles of direct assembly of MPNs. Researchers should optimize concentrations and ratios for their specific application.

Materials:

  • Ibrutinib

  • Tannic Acid (TA)

  • Iron(III) Chloride (FeCl₃)

  • Phosphate Buffer (e.g., 10 mM, pH 7.4)

  • Dimethyl Sulfoxide (DMSO)

  • Ultrapure Water

Procedure:

  • Prepare Stock Solutions:

    • Dissolve Ibrutinib in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Prepare a stock solution of Tannic Acid in ultrapure water (e.g., 1 mg/mL).

    • Prepare a stock solution of FeCl₃ in ultrapure water (e.g., 1 mg/mL).

  • Drug Encapsulation:

    • In a sterile microcentrifuge tube, add a defined volume of the Ibrutinib stock solution to the Tannic Acid solution.

    • Mix thoroughly by vortexing for 1 minute to allow for the association between Ibrutinib and TA.

  • Nanoparticle Formation:

    • Add the Ibrutinib-TA mixture to the phosphate buffer with vigorous stirring.

    • While stirring, add the FeCl₃ solution dropwise. A color change should be observed, indicating the formation of the Fe-TA coordination complex.

    • Allow the reaction to proceed for 1-2 hours at room temperature with continuous stirring to ensure stable nanoparticle formation.

  • Purification:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 14,000 x g) for 30 minutes to pellet the nanoparticles.

    • Discard the supernatant, which contains unloaded drug and unreacted precursors.

    • Resuspend the pellet in fresh buffer or sterile saline for in vivo use. Repeat the wash step 2-3 times to ensure purity.

  • Characterization:

    • Analyze the size, PDI, and zeta potential of the final nanoparticle suspension using Dynamic Light Scattering (DLS).

    • Determine the drug loading efficiency by lysing a known amount of nanoparticles and quantifying the Ibrutinib content via UV-Vis spectroscopy or HPLC.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID) are typically used for xenograft models of B-cell malignancies.

Procedure:

  • Tumor Inoculation:

    • Subcutaneously inject a suspension of a relevant human B-cell lymphoma cell line (e.g., a cell line known to be sensitive to Ibrutinib) into the flank of each mouse.

    • Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100 mm³).

  • Group Allocation:

    • Randomize the tumor-bearing mice into treatment groups (n=5-10 per group), for example:

      • Group 1: Vehicle control (e.g., saline or buffer)

      • Group 2: Free Ibrutinib

      • Group 3: Empty MPN nanoparticles

      • Group 4: Ibrutinib-loaded MPN nanoparticles

  • Treatment Administration:

    • Administer the treatments via the desired route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule (e.g., every other day for 2 weeks).

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Perform statistical analysis (e.g., ANOVA) to determine if the differences between treatment groups are significant.

Visualizations

Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 PKCb PKCβ PLCG2->PKCb IKK IKK PKCb->IKK NFkB NF-κB IKK->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Experimental_Workflow cluster_formulation 1. Nanoparticle Formulation cluster_characterization 2. Physicochemical Characterization cluster_invivo 3. In Vivo Evaluation Ibrutinib Ibrutinib Mix1 Mix Ibrutinib + TA Ibrutinib->Mix1 TA Tannic Acid (TA) TA->Mix1 FeCl3 FeCl₃ Mix2 Add to Buffer with FeCl₃ FeCl3->Mix2 Mix1->Mix2 Purify Purify via Centrifugation Mix2->Purify DLS DLS (Size, PDI, Zeta) Purify->DLS HPLC HPLC (Drug Loading) Purify->HPLC TEM TEM (Morphology) Purify->TEM Tumor_Model Establish Xenograft Tumor Model Purify->Tumor_Model Inject into Animal Model Treatment Administer Formulations (IV, IP) Tumor_Model->Treatment Monitor Monitor Tumor Volume & Body Weight Treatment->Monitor Analysis Endpoint Analysis (Tumor Weight, Histo.) Monitor->Analysis

References

Technical Support Center: Enhancing the Bioavailability of Ibrutinib and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on modifying Ibrutinib and its derivatives, such as Ibrutinib-MPEA, to improve oral bioavailability. While specific pharmacokinetic data for this compound is not extensively available in public literature, the principles and techniques outlined here for overcoming the bioavailability challenges of Ibrutinib are directly applicable to its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of Ibrutinib?

A1: The oral bioavailability of Ibrutinib is low, estimated to be around 2.9% to 3.9%, due to two main factors.[1][2] Firstly, it is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but very low aqueous solubility.[1] Its solubility is also pH-dependent, being slightly soluble in acidic conditions (like the stomach) but practically insoluble in the neutral to alkaline pH of the intestine, which can lead to precipitation.[2][3] Secondly, Ibrutinib undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4.

Q2: What is this compound and is it designed for better bioavailability?

A2: this compound is described in chemical supplier databases as a derivative of Ibrutinib. However, there is a lack of published scientific studies detailing the specific purpose of the N-(2-morpholinoethyl)acetamide (MPEA) modification or its effects on bioavailability. It is possible that the MPEA moiety is intended as a promoiety for a prodrug strategy, or it may serve other research purposes, such as acting as a linker for bioorthogonal probes. Without dedicated pharmacokinetic studies, it is not possible to confirm if this compound offers improved bioavailability over the parent compound.

Q3: What are the main strategies to improve Ibrutinib's solubility and dissolution rate?

A3: Several formulation strategies have been successfully employed to enhance the solubility and dissolution of Ibrutinib:

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of Ibrutinib to an amorphous state, often stabilized in a polymer matrix, can significantly increase its aqueous solubility and dissolution rate.

  • Nanoparticle-based Systems: Reducing the particle size to the nanometer range increases the surface area for dissolution. Various nanocarriers have been explored, including:

    • Nanoliposomes: Lipid-based vesicles that can encapsulate poorly soluble drugs.

    • Nanostructured Lipid Carriers (NLCs): These have shown to improve oral bioavailability by approximately 1.82-fold compared to commercial formulations.

    • Nanosponges: Cross-linked polymers forming a porous nanostructure that can entrap drug molecules.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and cosurfactant that form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

Q4: Can the bioavailability of Ibrutinib be improved by modulating its metabolism?

A4: Yes, inhibiting the primary metabolizing enzyme, CYP3A4, can dramatically increase Ibrutinib's systemic exposure. Co-administration with strong CYP3A4 inhibitors, such as ketoconazole, has been shown to increase Ibrutinib's area under the curve (AUC) by as much as 24-fold. This approach, known as pharmacokinetic boosting, is a viable strategy but requires careful management of drug-drug interactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at improving the bioavailability of Ibrutinib or its derivatives.

Problem/Observation Potential Cause(s) Suggested Troubleshooting Steps
Low in vitro dissolution rate despite using a novel formulation. 1. Recrystallization: The amorphous form of the drug may be converting back to a more stable, less soluble crystalline form. 2. Poor Wettability: The formulation may not be adequately dispersed in the dissolution medium. 3. Inadequate Formulation Parameters: The drug-to-carrier ratio, choice of excipients, or particle size may not be optimal.1. Perform powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC) on the formulation after preparation and during stability studies to check for crystallinity. 2. Consider adding a surfactant to the dissolution medium or incorporating one into your formulation. 3. Systematically optimize formulation variables, such as the polymer type for ASDs or the lipid composition for NLCs.
High variability in in vivo pharmacokinetic data between subjects (e.g., rats). 1. Food Effect: The presence or absence of food can significantly alter the absorption of Ibrutinib. A high-fat meal can increase exposure approximately two-fold. 2. Inconsistent Dosing: Inaccurate oral gavage technique or formulation instability leading to non-uniform dosing. 3. Genetic Polymorphisms: Variability in CYP3A4 activity among subjects can lead to differences in metabolism.1. Standardize the feeding state of the animals (e.g., fasted overnight) before and during the study. 2. Ensure the formulation is a homogenous suspension or solution before each administration. Verify the accuracy of the dosing volume. 3. Use a larger group of animals to account for inter-individual variability. If possible, use a genetically homogenous animal strain.
Low apparent permeability (Papp) in Caco-2 cell assays. 1. Poor Monolayer Integrity: The Caco-2 cell monolayer may not be fully confluent or may have compromised tight junctions. 2. Drug Efflux: The compound may be a substrate for efflux transporters (like P-glycoprotein) expressed on Caco-2 cells, which pump the drug back into the apical (donor) side. 3. Low Apical Concentration: The compound may have precipitated in the aqueous buffer of the apical chamber due to low solubility.1. Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity. Values should be ≥ 200 Ω·cm². 2. Perform a bi-directional permeability assay (Apical-to-Basolateral and Basolateral-to-Apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Consider co-incubating with a known efflux inhibitor. 3. Measure the compound concentration in the apical chamber at the end of the study to check for precipitation. Consider using a formulation approach (e.g., with cyclodextrins) to increase the apical solubility.
New derivative shows poor in vivo exposure despite good in vitro data. 1. High First-Pass Metabolism: The modification may have created a new site for rapid metabolism by liver enzymes. 2. Chemical Instability: The derivative may be unstable in the acidic environment of the stomach or enzymatically degraded in the intestine. 3. Poor in vivo Dissolution/Solubility: The in vitro dissolution test may not accurately reflect the complex environment of the gastrointestinal tract.1. Perform an in vitro metabolic stability assay using liver microsomes to assess the rate of metabolic degradation. 2. Test the stability of the compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). 3. Re-evaluate the formulation strategy. Consider formulations that protect the drug from the harsh GI environment or maintain it in a solubilized state until it reaches the site of absorption.

Data Summary Tables

Table 1: Pharmacokinetic Parameters of Ibrutinib in Humans

ParameterValueConditions
Bioavailability ~2.9% - 3.9%Fasting state
Time to Max. Concentration (Tmax) 1 - 2 hoursOral administration
Elimination Half-life (t½) 4 - 6 hours
Plasma Protein Binding 97.3%In vitro
Metabolism Primarily via CYP3A4

Table 2: Impact of Formulation Strategies on Ibrutinib Bioavailability (Preclinical Data)

Formulation TypeKey Findings (Compared to Free Ibrutinib Suspension)Animal Model
Hydroxypropyl-β-cyclodextrin Nanosponges 14.96-fold increase in AUC; 6.45-fold increase in CmaxNot specified
Liposil Nanohybrids 4.08-fold increase in half-life; 3.12-fold increase in bioavailabilityRats
Self-Nanoemulsifying Drug Delivery System (SNEDDS) 2.64-fold enhancement in bioavailabilityRats
Nanostructured Lipid Carriers (NLCs) 1.82-fold boost in oral bioavailabilityRats
Co-amorphous with Saccharin Notable increases in Cmax and AUCNot specified

Key Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is a generalized procedure for assessing the intestinal permeability of a compound like Ibrutinib or its derivatives.

  • Cell Culture:

    • Culture Caco-2 cells (ATCC HTB-37) in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

    • Seed the cells onto semipermeable filter supports in transwell plates (e.g., 24-well plates) at a density of approximately 6 x 10⁴ cells/cm².

    • Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions. Change the medium every 2-3 days.

  • Assay Procedure:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure its integrity.

    • Wash the monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).

    • Apical to Basolateral (A-B) Permeability:

      • Add the test compound (e.g., at a 10 µM concentration in HBSS) to the apical (upper) chamber.

      • Add fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Permeability:

      • Add the test compound to the basolateral chamber.

      • Add fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from the receiver chamber. Also, collect a sample from the donor chamber to assess compound recovery.

  • Sample Analysis and Calculation:

    • Analyze the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the filter membrane, and C₀ is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio: Papp (B-A) / Papp (A-B).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for evaluating the oral bioavailability of an Ibrutinib formulation.

  • Animal Handling:

    • Use healthy male Wistar or Sprague-Dawley rats (200-250 g).

    • Acclimatize the animals for at least one week before the experiment.

    • House the animals under standard conditions with a 12-hour light/dark cycle.

    • Fast the rats overnight (8-12 hours) before dosing but allow free access to water.

  • Dosing and Sample Collection:

    • Divide the rats into groups (e.g., n=6 per group).

    • Group 1 (Control): Administer a suspension of the free drug (e.g., Ibrutinib) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) via oral gavage.

    • Group 2 (Test): Administer the test formulation (e.g., this compound or a novel Ibrutinib formulation) at an equivalent dose.

    • Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Sample Analysis and Pharmacokinetic Calculations:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of the drug in rat plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC₀-t: Area under the plasma concentration-time curve from time 0 to the last measurable time point.

      • AUC₀-∞: Area under the curve extrapolated to infinity.

      • t½: Elimination half-life.

    • Calculate the relative bioavailability (F%) of the test formulation compared to the control suspension using the formula: F% = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100.

Visualizations

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Activates Antigen Antigen Antigen->BCR Binds BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylates & Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates & Activates PIP2 PIP2 PLCG2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_Mobilization->NF_kB PKC->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression Ibrutinib Ibrutinib Ibrutinib->BTK Covalently Inhibits

Caption: The B-Cell Receptor (BCR) signaling cascade inhibited by Ibrutinib.

Experimental Workflow for Bioavailability Assessment

Bioavailability_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Formulation Develop Formulation (e.g., Nanoparticles, ASD) Solubility Solubility Assay Formulation->Solubility Dissolution Dissolution Testing Solubility->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability Animal_Model Select Animal Model (e.g., Rats) Permeability->Animal_Model Proceed if promising Dosing Oral Administration (Test vs. Control) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Analysis LC-MS/MS Bioanalysis Blood_Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, F%) Analysis->PK_Analysis

References

Validation & Comparative

A Comparative Analysis of Ibrutinib and Other BTK Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance, mechanisms, and clinical significance of Bruton's tyrosine kinase (BTK) inhibitors, with a focus on Ibrutinib and its therapeutic alternatives.

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of BTK inhibitors has revolutionized the management of these conditions. This guide provides a comprehensive comparison of Ibrutinib, the first-in-class BTK inhibitor, with other covalent and non-covalent inhibitors, supported by experimental data and detailed methodologies for key assays.

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

BTK inhibitors are broadly classified into two categories based on their binding mechanism: covalent and non-covalent.

Covalent BTK inhibitors , such as Ibrutinib, Acalabrutinib, and Zanubrutinib, form an irreversible covalent bond with a cysteine residue (C481) in the active site of the BTK enzyme.[1][2][3][4] This irreversible binding leads to sustained inhibition of BTK activity, disrupting the B-cell receptor (BCR) signaling pathway that is crucial for B-cell proliferation and survival.[2]

Non-covalent BTK inhibitors , a newer class of drugs, bind to BTK through reversible interactions like hydrogen bonds and hydrophobic interactions. This mechanism does not depend on the C481 residue, offering a therapeutic alternative for patients who have developed resistance to covalent inhibitors through mutations at this site.

Below is a diagram illustrating the BTK signaling pathway and the points of inhibition.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium Downstream Downstream Signaling (NF-κB, MAPK, AKT) Calcium->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitors (Ibrutinib, etc.) Inhibitor->BTK

Figure 1: Simplified BTK Signaling Pathway and Inhibition.

Comparative Performance of BTK Inhibitors

The efficacy and safety profiles of BTK inhibitors are largely determined by their selectivity for BTK over other kinases. Off-target inhibition can lead to adverse effects. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

InhibitorTypeBTK IC50 (nM)Key Off-Target KinasesNotable Adverse Events
Ibrutinib Covalent, Irreversible0.5 - 1.5EGFR, TEC, ITK, SRC familyAtrial fibrillation, hypertension, bleeding
Acalabrutinib Covalent, Irreversible5.1More selective than IbrutinibHeadache, diarrhea
Zanubrutinib Covalent, Irreversible<1More selective than IbrutinibNeutropenia, upper respiratory tract infection
Pirtobrutinib Non-covalent, Reversible-Highly selectiveFatigue, diarrhea
Fenebrutinib Non-covalent, Reversible-Highly selective, >100-fold vs BMX, FGR, SRC-

Note: IC50 values can vary depending on the assay conditions. Data for non-covalent inhibitors is still emerging from clinical trials.

Second-generation covalent inhibitors like Acalabrutinib and Zanubrutinib were designed to have greater selectivity for BTK, potentially leading to a more favorable safety profile compared to Ibrutinib. Clinical studies have suggested that these newer agents may be associated with a lower incidence of certain adverse events, such as atrial fibrillation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines for key assays used to characterize BTK inhibitors.

Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

General Protocol:

  • Reagents: Recombinant human BTK enzyme, substrate peptide (e.g., poly-Glu, Tyr), ATP, kinase buffer, test inhibitor at various concentrations, and a detection reagent.

  • Procedure: a. The kinase reaction is initiated by mixing the BTK enzyme, substrate, and ATP in a kinase buffer. b. The test inhibitor is added at a range of concentrations. c. The reaction is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™, HTRF®, or ELISA).

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - BTK Enzyme - Substrate - ATP - Inhibitor Dilutions Mix Mix Enzyme, Substrate, ATP, and Inhibitor Reagents->Mix Incubate Incubate at 30°C Mix->Incubate Stop Stop Reaction Incubate->Stop Detect Quantify Phosphorylation Stop->Detect Analyze Plot Dose-Response Curve & Calculate IC50 Detect->Analyze

Figure 2: General Workflow for IC50 Determination.
Cellular BTK Phosphorylation Assay

Objective: To assess the ability of an inhibitor to block BTK activation in a cellular context.

General Protocol:

  • Cell Culture: B-cell lymphoma cell lines (e.g., Ramos, TMD8) are cultured under standard conditions.

  • Treatment: Cells are pre-incubated with various concentrations of the BTK inhibitor for a specified time.

  • Stimulation: Cells are then stimulated with an anti-IgM antibody to induce BCR signaling and BTK phosphorylation.

  • Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

  • Western Blot or ELISA: Equal amounts of protein are subjected to Western blot analysis using antibodies specific for phosphorylated BTK (pBTK) and total BTK. Alternatively, a sandwich ELISA can be used for quantification.

  • Data Analysis: The ratio of pBTK to total BTK is calculated and normalized to the stimulated control. The cellular IC50 is determined by plotting the inhibition of BTK phosphorylation against the inhibitor concentration.

Resistance Mechanisms and Future Directions

A significant challenge in the long-term use of covalent BTK inhibitors is the development of acquired resistance, most commonly through a C481S mutation in the BTK gene. This mutation prevents the covalent binding of drugs like Ibrutinib. The advent of non-covalent BTK inhibitors provides a promising strategy to overcome this resistance mechanism.

Future research will likely focus on:

  • Developing next-generation BTK inhibitors with even greater selectivity and improved safety profiles.

  • Exploring combination therapies to enhance efficacy and prevent the emergence of resistance.

  • Investigating the role of BTK inhibitors in a wider range of immunological and inflammatory disorders.

This comparative guide provides a foundational understanding of the current landscape of BTK inhibitors. As research progresses, a deeper understanding of the nuanced differences between these agents will be critical for optimizing therapeutic strategies for patients.

References

Ibrutinib vs. Ibrutinib-MPEA: A Comparative Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profiles of the well-established Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, and its derivative, Ibrutinib-MPEA. This analysis is based on publicly available data and aims to inform research and development decisions.

Ibrutinib, a first-in-class BTK inhibitor, is a cornerstone in the treatment of various B-cell malignancies. Its mechanism of action involves the irreversible covalent inhibition of BTK, a key component of the B-cell receptor signaling pathway, thereby impeding B-cell proliferation and survival.[1] However, Ibrutinib is known to have a broad selectivity profile, leading to off-target inhibition of other kinases, which can result in adverse effects.[2][3] this compound has been developed as a derivative of Ibrutinib, intended for use as a bioorthogonal probe in activity-based protein profiling (ABPP).[4] This guide will delve into the available data to compare the selectivity of these two compounds.

Kinase Inhibition Profile

A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its therapeutic window and potential side effects. The following tables summarize the available quantitative data on the inhibitory activity of Ibrutinib and this compound against BTK and a selection of off-target kinases.

It is important to note that a direct head-to-head comparison of the broad kinase selectivity of Ibrutinib and this compound across a large panel of kinases is not available in the cited literature. The primary focus of the research on this compound has been its utility as a chemical probe. The available data for this compound is primarily centered on its interaction with BTK.

Table 1: Comparative Inhibitory Activity (IC50) of Ibrutinib and this compound against BTK

CompoundTarget KinaseIC50 (nM)
IbrutinibBTK0.5
This compoundBTKNot explicitly provided in the primary literature as a direct IC50 value. The compound was designed as a probe to label BTK.

Data for Ibrutinib IC50 is widely reported in the literature.Information on a direct IC50 for this compound is not available in the primary source.

Table 2: Off-Target Kinase Inhibition Profile of Ibrutinib

Kinase FamilyOff-Target Kinases Inhibited by IbrutinibAssociated Adverse Effects
Tec FamilyITK, TEC, BMXBleeding
EGFR FamilyEGFRRash, Diarrhea
Src FamilyBLK, FGR, LCK-
OtherCSK, JAK3Atrial Fibrillation (CSK)

This table summarizes known off-target effects of Ibrutinib. A comparable detailed off-target profile for this compound is not available.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.

B-Cell_Receptor_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB Activation PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Ibrutinib Ibrutinib / this compound Ibrutinib->BTK Activity_Based_Protein_Profiling_Workflow cluster_0 Step 1: Probe Incubation cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Analysis Proteome Cell Lysate or Live Cells Probe This compound (Bioorthogonal Probe) Proteome->Probe Incubation Labeled_Proteome Probe-Labeled Proteome Reporter Reporter Tag (e.g., Fluorophore, Biotin) Labeled_Proteome->Reporter Click Chemistry Tagged_Proteins Tagged Target Proteins Analysis SDS-PAGE / Mass Spectrometry Tagged_Proteins->Analysis

References

Validating the Efficacy of Ibrutinib Derivatives in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the in vivo efficacy of Ibrutinib derivatives, using Ibrutinib-MPEA as a case study, within xenograft models. While direct comparative data for this compound is not yet widely published, this document outlines the established efficacy of the parent compound, Ibrutinib, and presents a comprehensive protocol for future validation studies. This allows for a robust, evidence-based comparison of novel derivatives against a known therapeutic agent.

Introduction to Ibrutinib and its Derivatives

Ibrutinib is a potent, orally administered small molecule that functions as an irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial signaling molecule in the B-cell antigen receptor (BCR) pathway, which is frequently overactive in B-cell malignancies.[1] By blocking BTK, Ibrutinib inhibits B-cell proliferation and survival, making it an effective treatment for cancers such as mantle cell lymphoma, chronic lymphocytic leukemia, and Waldenström's macroglobulinemia.[1]

This compound is a derivative of Ibrutinib. While specific preclinical data on this compound is limited in publicly available literature, it is understood to be a modification of the parent compound, likely designed to enhance certain properties such as potency or specificity. The validation of such derivatives is a critical step in preclinical drug development.

Established Efficacy of Ibrutinib in Xenograft Models

Ibrutinib has demonstrated significant efficacy in various cancer xenograft models, providing a strong baseline for comparison with its derivatives.

Table 1: Summary of Ibrutinib Efficacy in Preclinical Xenograft Models

Cancer TypeXenograft ModelTreatment RegimenKey FindingsReference
Gastric Carcinoma MKN-45 and BGC-823 cells in nude mice10 mg/kg and 20 mg/kg daily via IP injectionDose-dependent decrease in tumor growth. Inhibition of BTK, Akt, and Stat3 signaling.[2]
Neuroblastoma SH-SY5Y cells in nude miceNot specifiedInhibition of tumor growth. Enhanced suppression when combined with crizotinib.[3]
HER2-Amplified Breast Cancer BT-474 and MDA-MB-453 cells in nude and SCID mice12 mg/kg, 16 mg/kg, 48 mg/kg, and 50 mg/kg once-daily oral dosesExposure-dependent inhibition of tumor growth. Inhibition of pHER2 and pAKT signaling.

Experimental Protocol for Validating this compound Efficacy in a Xenograft Model

This section provides a detailed, generalized protocol for assessing the anti-tumor activity of this compound in a subcutaneous xenograft model, using a relevant cancer cell line (e.g., a B-cell lymphoma line like Raji or a gastric cancer line like MKN-45).

Cell Culture and Animal Models
  • Cell Lines: Obtain and culture the desired human cancer cell line (e.g., Raji, MKN-45) under standard conditions as recommended by the supplier.

  • Animals: Use immunodeficient mice (e.g., BALB/c nude or SCID), typically 6-8 weeks old. Acclimatize the animals for at least one week before the experiment. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Xenograft Implantation
  • Harvest cultured cancer cells during their logarithmic growth phase.

  • Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, to a final concentration of approximately 1 x 10^7 cells/mL.

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

Treatment Regimen
  • Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group).

  • Prepare the drug formulations. Ibrutinib and this compound can be dissolved in a vehicle such as DMSO and further diluted in a solution like 0.5% methylcellulose. The vehicle alone will be used for the control group.

  • Administer the treatments. A suggested starting point for dosing could be based on established effective doses for Ibrutinib (e.g., 10-50 mg/kg), administered orally or via intraperitoneal injection, once daily.

    • Group 1: Vehicle Control

    • Group 2: Ibrutinib (e.g., 25 mg/kg)

    • Group 3: this compound (e.g., 12.5 mg/kg)

    • Group 4: this compound (e.g., 25 mg/kg)

    • Group 5: this compound (e.g., 50 mg/kg)

Data Collection and Analysis
  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Weigh the excised tumors.

  • A portion of the tumor tissue can be snap-frozen for molecular analysis (e.g., Western blot for BTK pathway proteins) and another portion fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare tumor growth inhibition between the treatment groups.

Data Presentation and Visualization

The following tables and diagrams are templates for presenting the data obtained from the proposed experiment.

Table 2: Hypothetical Tumor Growth Inhibition Data

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Control -Data-Data
Ibrutinib 25DataDataData
This compound 12.5DataDataData
This compound 25DataDataData
This compound 50DataDataData

Table 3: Hypothetical Biomarker Analysis from Tumor Lysates

Treatment Groupp-BTK / Total BTK Ratio (Fold Change vs. Control)p-PLCγ2 / Total PLCγ2 Ratio (Fold Change vs. Control)p-ERK / Total ERK Ratio (Fold Change vs. Control)
Vehicle Control 1.01.01.0
Ibrutinib DataDataData
This compound DataDataData
Signaling Pathway Diagram

The following diagram illustrates the BTK signaling pathway targeted by Ibrutinib and its derivatives.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Ibrutinib Ibrutinib / this compound Ibrutinib->BTK PIP2_PIP3 PIP2 -> PIP3 PLCy2->PIP2_PIP3 DAG_IP3 DAG / IP3 PIP2_PIP3->DAG_IP3 PKC PKC DAG_IP3->PKC Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux NF_kB NF-κB PKC->NF_kB AP1 AP-1 PKC->AP1 NFAT NFAT Ca_Flux->NFAT Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: BTK signaling pathway and the inhibitory action of Ibrutinib/Ibrutinib-MPEA.

Experimental Workflow Diagram

The diagram below outlines the key steps in the xenograft validation study.

Xenograft_Workflow cluster_setup Experiment Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Raji, MKN-45) Implantation 3. Subcutaneous Cell Implantation Cell_Culture->Implantation Animal_Acclimatization 2. Animal Acclimatization (Immunodeficient Mice) Animal_Acclimatization->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Daily Treatment Administration (Vehicle, Ibrutinib, this compound) Randomization->Treatment Data_Collection 7. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint 8. Study Endpoint & Euthanasia Data_Collection->Endpoint Tumor_Excision 9. Tumor Excision & Weight Endpoint->Tumor_Excision Tissue_Analysis 10. Biomarker Analysis (Western Blot, IHC) Tumor_Excision->Tissue_Analysis Statistical_Analysis 11. Statistical Analysis Tissue_Analysis->Statistical_Analysis

Caption: Workflow for validating this compound efficacy in a xenograft model.

Conclusion

While direct comparative efficacy data for this compound in xenograft models is not yet available in the public domain, the established preclinical anti-tumor activity of Ibrutinib provides a solid foundation for comparison. The detailed experimental protocol and data presentation templates provided in this guide offer a comprehensive framework for researchers to conduct their own validation studies. Such studies are essential to determine if novel derivatives like this compound offer a superior therapeutic window in terms of potency, specificity, and ultimately, in vivo efficacy.

References

Navigating Ibrutinib Resistance: A Comparative Guide to BTK Mutations and Novel Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, has revolutionized the treatment landscape for several B-cell malignancies. However, the emergence of acquired resistance, primarily through mutations in the BTK gene, presents a significant clinical challenge. This guide provides a comprehensive comparison of ibrutinib's performance against emerging resistance mutations and evaluates the efficacy of alternative therapeutic agents, supported by experimental data.

The Rise of Resistance: BTK Mutations

Ibrutinib is a covalent inhibitor that forms an irreversible bond with the cysteine residue at position 481 (C481) in the BTK active site.[1][2] This covalent bond is crucial for its sustained inhibitory activity.[1][2] The most frequently observed mechanism of acquired resistance to ibrutinib involves a substitution at this C481 residue, most commonly to a serine (C481S).[3] This mutation disrupts the covalent binding of ibrutinib, rendering it a reversible and less potent inhibitor.

Beyond the canonical C481S mutation, a spectrum of other mutations within the BTK kinase domain has been identified in patients with relapsed or refractory disease. These include other substitutions at the C481 position (C481F/Y/R) and mutations at other sites such as T474, L528, T316, and A428. Furthermore, mutations in the downstream signaling molecule, phospholipase C-gamma 2 (PLCG2), can also confer resistance by allowing for BCR signaling independent of BTK activation.

Comparative Efficacy of BTK Inhibitors Against Resistance Mutations

The development of next-generation BTK inhibitors, including second-generation covalent inhibitors and non-covalent (reversible) inhibitors, has provided new avenues to overcome ibrutinib resistance. The following tables summarize the in vitro potency (IC50 values) of ibrutinib and alternative BTK inhibitors against wild-type BTK and clinically relevant resistance mutations.

Table 1: Comparative IC50 Values (nM) of BTK Inhibitors in Biochemical Assays

InhibitorTypeWild-Type BTKBTK C481SBTK T474IBTK L528W
Ibrutinib Covalent~0.5 - 1.5>500--
Acalabrutinib Covalent~3 - 5High resistance--
Zanubrutinib Covalent<1 - 3.8High resistanceReduced susceptibilityReduced susceptibility
Pirtobrutinib Non-covalent~2.5~4.2Maintained activityMaintained activity

Table 2: Comparative IC50 Values (nM) of BTK Inhibitors in Cellular Assays

InhibitorTypeCell Line (BTK status)IC50 (nM)
Ibrutinib CovalentTMD8 (Wild-Type)~12
REC-1 (Wild-Type)~0.51
Acalabrutinib CovalentSU-DHL-6 (Wild-Type)~3.1
REC-1 (Wild-Type)~21
Zanubrutinib CovalentSU-DHL-6 (Wild-Type)~3.8
REC-1 (Wild-Type)~3.1
Pirtobrutinib Non-covalentBTK C481S expressing cells~16
BTK T474I expressing cellsMaintained activity
BTK L528W expressing cellsMaintained activity

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of BTK inhibitors are provided below.

In Vitro BTK Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified BTK protein.

  • Reagents and Materials:

    • Recombinant human BTK enzyme

    • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

    • ATP

    • Peptide substrate (e.g., Poly (4:1 Glu, Tyr))

    • Test inhibitors (e.g., ibrutinib, pirtobrutinib) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in kinase buffer.

    • In a 384-well plate, add 1 µL of inhibitor or DMSO (vehicle control).

    • Add 2 µL of diluted BTK enzyme to each well.

    • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence on a plate reader.

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a BTK inhibitor.

  • Reagents and Materials:

    • CLL or other relevant B-cell lymphoma cell lines

    • Complete cell culture medium

    • Test inhibitors dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 cells/well).

    • Allow cells to adhere or stabilize overnight.

    • Treat cells with serial dilutions of the test inhibitors. Include a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate at room temperature in the dark for at least 2 hours, with gentle shaking, to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blotting for BTK Signaling

This technique is used to detect changes in the phosphorylation status of BTK and its downstream targets, providing insight into the inhibition of the signaling pathway.

  • Reagents and Materials:

    • B-cell lymphoma cell lines

    • Test inhibitors

    • Anti-human IgM for BCR stimulation

    • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

    • Protein assay reagent (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, anti-phospho-PLCγ2 (Tyr759), anti-total PLCγ2, and a loading control (e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) detection reagent

  • Procedure:

    • Cell Treatment and Lysis: a. Seed cells and treat with inhibitors as described in the cell viability assay. b. Stimulate the BCR with anti-human IgM for a short period (e.g., 10 minutes) before harvesting. c. Lyse the cells with ice-cold lysis buffer. d. Determine the protein concentration of the lysates.

    • SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a membrane.

    • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

    • Detection: a. Apply the ECL detection reagent. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Signaling Pathways and Resistance Mechanisms

The B-cell receptor (BCR) signaling pathway is critical for the survival and proliferation of malignant B-cells. BTK is a key component of this pathway, downstream of SYK and upstream of PLCγ2.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK Phosphorylation (Y551) PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation (Y759) PKC PKC PLCG2->PKC NFkB NF-κB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR Activation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the point of inhibition by ibrutinib.

Ibrutinib resistance mutations in BTK disrupt the drug's ability to inhibit this crucial signaling cascade.

Ibrutinib_Resistance_Mechanism cluster_covalent Covalent Inhibition (Wild-Type BTK) cluster_resistance Resistance Mechanism (Mutant BTK) Ibrutinib_WT Ibrutinib BTK_WT BTK (Cys481) Ibrutinib_WT->BTK_WT Forms irreversible covalent bond Inactive_BTK Inactive BTK BTK_WT->Inactive_BTK BTK Inactivated Ibrutinib_Mut Ibrutinib BTK_Mut BTK (C481S) Ibrutinib_Mut->BTK_Mut Covalent bond prevented Active_BTK Active BTK BTK_Mut->Active_BTK BTK remains active

Caption: Mechanism of ibrutinib action on wild-type BTK and resistance due to the C481S mutation.

Non-covalent BTK inhibitors, such as pirtobrutinib, overcome this resistance by binding to BTK in a different manner that does not rely on the C481 residue.

Alternative_Therapeutics BTK_C481S BTK (C481S Mutant) Downstream_Signaling Downstream BCR Signaling BTK_C481S->Downstream_Signaling Activation Pirtobrutinib Pirtobrutinib (Non-covalent inhibitor) Pirtobrutinib->BTK_C481S Reversible Inhibition Proliferation B-Cell Proliferation & Survival Downstream_Signaling->Proliferation

Caption: Mechanism of action of non-covalent BTK inhibitors on ibrutinib-resistant BTK C481S.

Conclusion

The landscape of BTK inhibitor therapy is continually evolving in response to the challenge of acquired resistance. While ibrutinib remains a cornerstone of treatment for many B-cell malignancies, the emergence of resistance mutations necessitates the development and clinical integration of next-generation inhibitors. Non-covalent inhibitors like pirtobrutinib have demonstrated significant promise in overcoming resistance mediated by C481S and other BTK mutations. A thorough understanding of the mechanisms of resistance and the comparative efficacy of different BTK inhibitors is crucial for optimizing treatment strategies and improving outcomes for patients with B-cell malignancies.

References

Lack of Specific Data for Ibrutinib-MPEA Necessitates Use of Ibrutinib as a Proxy for Kinase Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide aims to provide a comparative overview of the cross-reactivity of Ibrutinib-MPEA. However, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data on the kinase selectivity profile of this compound.

This compound is a derivative of the well-characterized Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2][3] Given the absence of direct experimental data for this compound, this guide will utilize the extensive publicly available data for the parent compound, Ibrutinib (also known as PCI-32765), as a surrogate to provide an illustrative comparison of potential off-target kinase interactions.[4][5] It is crucial to note that while structurally related, the addition of the MPEA (N-(2-mercaptophenyl)acetamide) group may alter the kinase binding profile, and the data presented here for Ibrutinib should be interpreted as a potential indicator rather than a direct representation of this compound's cross-reactivity.

Comparative Kinase Inhibition Profile of Ibrutinib

Ibrutinib is known to inhibit a range of kinases other than its primary target, BTK. This off-target activity is attributed to the covalent binding to a cysteine residue within the kinase domain of susceptible enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Ibrutinib against a panel of kinases, providing a quantitative measure of its cross-reactivity.

Kinase FamilyKinase TargetIC50 (nM)
TEC Family BTK0.5
TEC78
ITKNot specified in provided results
BMXNot specified in provided results
SRC Family BLKNot specified in provided results
Other CSK2.3
EGFRNot specified in provided results
ERBB2/HER2Not specified in provided results
JAK3Not specified in provided results

Note: This table is based on available data from the search results. "Not specified" indicates that while the kinase is mentioned as an off-target, a specific IC50 value was not found in the provided snippets. The primary target, BTK, is included for reference.

Experimental Protocols for Kinase Inhibitor Profiling

The determination of a kinase inhibitor's selectivity profile involves a variety of established experimental methodologies. These protocols are designed to quantify the interaction between the inhibitor and a broad spectrum of kinases.

In Vitro Kinase Profiling (Kinome Scanning)

A common approach to assess inhibitor selectivity is through in vitro kinase profiling, often referred to as kinome scanning. This method typically involves the following steps:

  • Compound Preparation: The test inhibitor (e.g., Ibrutinib) is serially diluted to create a range of concentrations.

  • Kinase Panel: A large panel of purified, recombinant kinases is utilized.

  • Assay Reaction: The inhibitor is incubated with each kinase in the presence of a suitable substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Activity Measurement: The enzymatic activity of each kinase is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various detection methods, including radiometric assays, fluorescence-based assays, or mass spectrometry.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration. This data is then used to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

G General Workflow for In Vitro Kinase Profiling cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Inhibitor (e.g., this compound) Incubation Incubate Inhibitor, Kinase, Substrate & ATP Compound->Incubation KinasePanel Panel of Purified Kinases KinasePanel->Incubation Reaction Kinase-Mediated Phosphorylation Incubation->Reaction Detection Measure Substrate Phosphorylation Reaction->Detection IC50 Calculate IC50 Values Detection->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity G Signaling Pathways Potentially Affected by Ibrutinib's Off-Targets cluster_targets Potential Off-Targets cluster_pathways Downstream Signaling Pathways cluster_outcomes Potential Biological Outcomes Ibrutinib Ibrutinib BTK BTK (Primary Target) Ibrutinib->BTK TEC TEC Family Ibrutinib->TEC CSK CSK Ibrutinib->CSK EGFR EGFR Family Ibrutinib->EGFR BCR_Signaling B-Cell Receptor Signaling BTK->BCR_Signaling TEC->BCR_Signaling Cardiac_Function Cardiac Myocyte Function CSK->Cardiac_Function Growth_Proliferation Cell Growth & Proliferation EGFR->Growth_Proliferation Therapeutic_Effect Therapeutic Efficacy (e.g., in B-cell malignancies) BCR_Signaling->Therapeutic_Effect Adverse_Events Adverse Effects (e.g., Cardiotoxicity, Rash) Cardiac_Function->Adverse_Events Growth_Proliferation->Adverse_Events

References

Head-to-Head Comparison: Ibrutinib and Acalabrutinib in Bruton's Tyrosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a detailed, data-driven comparison of two prominent Bruton's tyrosine kinase (BTK) inhibitors: ibrutinib and acalabrutinib. While the initial query specified Ibrutinib-MPEA, it is important to note that this compound is a derivative of ibrutinib, used primarily for research purposes such as activity-based protein profiling.[1][2][3] As such, extensive head-to-head comparative data between this compound and acalabrutinib is not available in the public domain. This guide will therefore focus on the parent compound, ibrutinib, which is a widely studied and clinically approved drug, and compare it with the second-generation BTK inhibitor, acalabrutinib.

Both ibrutinib and acalabrutinib are covalent inhibitors that target a cysteine residue (Cys481) in the active site of BTK, playing a crucial role in B-cell receptor (BCR) signaling.[4][5] Their application has revolutionized the treatment of various B-cell malignancies. The primary distinction between these two inhibitors lies in their selectivity, which influences their off-target effects and overall safety profiles.

Mechanism of Action and Kinase Selectivity

Ibrutinib, the first-in-class BTK inhibitor, effectively blocks BTK activity but also inhibits other kinases, such as epidermal growth factor receptor (EGFR), Tec family kinases (e.g., TEC, ITK), and Src family kinases. These off-target inhibitions are associated with some of the adverse effects observed with ibrutinib treatment.

Acalabrutinib is a second-generation BTK inhibitor designed for greater selectivity. It demonstrates minimal off-target activity against kinases like EGFR, ITK, and TEC, which is thought to contribute to its improved tolerability profile.

Data Presentation: Biochemical Potency and Off-Target Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of ibrutinib and acalabrutinib against BTK and a selection of off-target kinases. Lower IC50 values indicate greater potency.

Kinase TargetIbrutinib IC50 (nM)Acalabrutinib IC50 (nM)Reference
BTK 0.5 - 9.63 - 5
EGFR5.0>1000
ITK10.0>1000
TEC78.0Minimal Activity at 1000 nM
ERBB2 (HER2)94.0No significant inhibition
JAK316.0>1000
SRC Family (BLK, FGR, FYN, HCK, LCK, LYN, SRC, YES1)Variable Inhibition>1000 (virtually no inhibition)

Clinical Efficacy and Safety: Head-to-Head Trial Data

The ELEVATE-RR phase III clinical trial was the first study to directly compare acalabrutinib and ibrutinib in patients with previously treated chronic lymphocytic leukemia (CLL) with high-risk features.

Table 2: Key Efficacy and Safety Outcomes from the ELEVATE-RR Trial

EndpointAcalabrutinib (n=268)Ibrutinib (n=265)Hazard Ratio (95% CI) / p-valueReference
Progression-Free Survival (PFS) Median 38.4 monthsMedian 38.4 months1.00 (0.79-1.27)
Overall Survival (OS) Not ReachedNot Reached0.82 (0.59-1.15)
Adverse Events (AEs) of Clinical Interest (Any Grade)
Atrial Fibrillation/Flutter9.4%16.0%p = 0.02
Hypertension9.4%23.2%p < 0.001
Diarrhea35%46%-
Arthralgia16%23%-
Headache35%20%-
Grade ≥3 Infections 30.8%30.0%-
AEs Leading to Discontinuation 14.7%21.3%-

The results showed that acalabrutinib was non-inferior to ibrutinib in terms of progression-free survival. However, acalabrutinib demonstrated a more favorable safety profile, with a significantly lower incidence of atrial fibrillation and hypertension. Treatment discontinuation due to adverse events was also lower in the acalabrutinib arm.

Experimental Protocols

Biochemical BTK Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 value of an inhibitor against purified BTK enzyme by measuring ADP production.

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal that is directly proportional to the kinase activity.

Materials:

  • Recombinant human BTK enzyme

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 2mM MnCl2, 50µM DTT)

  • Substrate (e.g., poly(Glu, Tyr) peptide)

  • ATP solution

  • Test inhibitors (Acalabrutinib, Ibrutinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test inhibitors in DMSO. Add a small volume (e.g., 1 µL) of each inhibitor dilution to the wells of a 384-well plate. Use DMSO-only wells as controls.

  • Enzyme Addition: Dilute the BTK enzyme in kinase assay buffer to the desired concentration. Add the diluted enzyme solution (e.g., 5 µL) to each well containing the test compound. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Prepare a solution containing the substrate and ATP in kinase assay buffer. Initiate the kinase reaction by adding this solution (e.g., 5 µL) to each well. The final ATP concentration should be close to its Km value for BTK.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed within the linear range.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (no inhibitor for 0% inhibition, potent inhibitor or no enzyme for 100% inhibition). Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Cell-Based BTK Phosphorylation Assay

This protocol measures an inhibitor's ability to block BTK autophosphorylation at Tyr223 in a cellular context.

Principle: Upon B-cell receptor (BCR) stimulation, BTK is activated, leading to its autophosphorylation. This assay quantifies the level of phosphorylated BTK (pBTK) in inhibitor-treated cells versus untreated cells to determine the inhibitor's cellular potency.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitors (Acalabrutinib, Ibrutinib) dissolved in DMSO

  • BCR stimulator (e.g., anti-human IgM antibody)

  • Ice-cold PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • Assay for protein quantification (e.g., BCA assay)

  • ELISA or Western blot reagents:

    • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture Ramos cells to a sufficient density.

  • Inhibitor Treatment: Seed the cells into a multi-well plate. Pre-treat the cells with various concentrations of the test inhibitors or vehicle (DMSO) for 1-2 hours at 37°C.

  • BCR Stimulation: Stimulate the cells by adding anti-human IgM to a final concentration of ~10 µg/mL. Incubate for 5-10 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation. Wash once with ice-cold PBS. Lyse the cells with ice-cold lysis buffer and incubate on ice for 30 minutes. Clarify the lysates by centrifugation to remove cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for analysis.

  • Detection and Analysis (Western Blot):

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-BTK (Y223) and total BTK overnight.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-BTK signal to the total BTK signal for each sample. Determine the inhibitor concentration-dependent reduction in BTK phosphorylation to calculate the cellular IC50 value.

Mandatory Visualizations

BTK_Signaling_Pathway receptor B-Cell Receptor (BCR) src_kinases LYN, SYK receptor->src_kinases Activation btk BTK src_kinases->btk Phosphorylation plc PLCγ2 btk->plc Phosphorylation downstream Downstream Signaling (NF-κB, MAPK, AKT) plc->downstream proliferation B-Cell Proliferation, Survival, Adhesion downstream->proliferation inhibitor Ibrutinib Acalabrutinib inhibitor->btk Inhibition (Cys481) Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis p1 1. Compound Dilution Series p3 3. Add Compound, Enzyme, Substrate/ATP to Assay Plate p1->p3 p2 2. Enzyme & Substrate Prep p2->p3 p4 4. Incubate (e.g., 30°C, 60 min) p3->p4 p5 5. Add Detection Reagent (e.g., ADP-Glo) p4->p5 p6 6. Read Signal (Luminescence) p5->p6 p7 7. Data Analysis (IC50 Curve) p6->p7 Inhibitor_Comparison btk_inhibitors BTK Inhibitors ibrutinib Ibrutinib (1st Generation) btk_inhibitors->ibrutinib acalabrutinib Acalabrutinib (2nd Generation) btk_inhibitors->acalabrutinib selectivity_ib Lower Selectivity ibrutinib->selectivity_ib selectivity_ac Higher Selectivity acalabrutinib->selectivity_ac off_target_ib Off-Target Effects: EGFR, ITK, TEC selectivity_ib->off_target_ib ae_ib Higher risk of: - Atrial Fibrillation - Hypertension - Bleeding off_target_ib->ae_ib off_target_ac Minimal Off-Target Effects on EGFR, ITK selectivity_ac->off_target_ac ae_ac Lower risk of key cardiovascular AEs. Higher incidence of headache. off_target_ac->ae_ac

References

Overcoming Ibrutinib Resistance: A Comparative Guide to Novel Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies.[1][2][3] However, the emergence of primary and acquired resistance presents a significant clinical challenge, often leading to disease progression and adverse outcomes.[1][2] This guide provides a comprehensive comparison of therapeutic alternatives demonstrating efficacy in ibrutinib-resistant cell lines, supported by experimental data and detailed protocols to aid in the development of next-generation therapies.

Mechanisms of Ibrutinib Resistance

Understanding the molecular underpinnings of ibrutinib resistance is crucial for developing effective countermeasures. Resistance mechanisms can be broadly categorized into on-target mutations and the activation of bypass signaling pathways.

  • BTK Mutations: The most common mechanism of acquired resistance is the development of mutations in the BTK gene, particularly at the Cysteine 481 residue (C481S) within the ATP-binding pocket. This mutation prevents the irreversible covalent binding of ibrutinib to BTK, thereby reducing its inhibitory effect. Other, less frequent mutations in BTK, such as T316A in the SH2 domain, have also been identified to confer ibrutinib resistance.

  • PLCG2 Mutations: Mutations in phospholipase C gamma 2 (PLCG2), a downstream signaling molecule of BTK, can also lead to ibrutinib resistance by promoting autonomous signaling independent of BTK activity.

  • Bypass Signaling Pathways: Ibrutinib-resistant cells can activate alternative survival pathways to circumvent BTK inhibition. These include the PI3K/AKT/mTOR and NF-κB pathways. Increased signaling through these pathways can sustain cell proliferation and survival despite the presence of ibrutinib.

Therapeutic Alternatives for Ibrutinib-Resistant Cell Lines

Several novel agents and combination strategies have shown promise in overcoming ibrutinib resistance in preclinical studies.

Therapeutic StrategyTargetMechanism of ActionEfficacy in Ibrutinib-Resistant Models
Second-Generation BTK Inhibitors
Acalabrutinib (ACP-196)BTKIrreversible covalent inhibitor with higher selectivity for BTK than ibrutinib, leading to fewer off-target effects.Effective in patients intolerant to ibrutinib, but less effective in cases with the BTK C481S mutation as it binds to the same site.
Third-Generation (Non-covalent) BTK Inhibitors
GNE-431BTKReversible, non-covalent inhibitor that does not rely on binding to C481.Has shown efficacy in MCL cell lines.
GDC-0853BTKReversible, non-covalent inhibitor.Well-tolerated in early clinical trials involving patients with the BTKC481S mutation.
PI3K Inhibitors
IdelalisibPI3KδInhibits the delta isoform of phosphoinositide 3-kinase, a key component of the B-cell receptor signaling pathway.Has shown clinical activity in patients who have relapsed after BTKi therapy.
mTOR Inhibitors
CC-115mTOR/DNA-PKInhibits the mammalian target of rapamycin kinase and DNA-dependent protein kinase.Induced caspase-dependent cell killing in ibrutinib-resistant CLL samples.
Hsp90 Inhibitors
AUY922Hsp90Induces the degradation of BTK and IκB kinases.Found to be active in ibrutinib-resistant cell lines.
SNX-5422Hsp90Highly selective Hsp90 inhibitor.A clinical trial is assessing its combination with ibrutinib.
Combination Therapies
Ibrutinib + SelinexorBTK + XPO1Selinexor is an exportin 1 (XPO1) inhibitor that forces the nuclear retention of tumor suppressor proteins like FOXO3a and PTEN.Synergistically induced apoptosis in ibrutinib-resistant cells by restoring the nuclear abundance of FOXO3a and PTEN.
Ibrutinib + PalbociclibBTK + CDK4/6Palbociclib is a CDK4/6 inhibitor that blocks cell cycle progression.Rendered ibrutinib-resistant lymphoma cells sensitive to PI3K inhibitors and ibrutinib.

Experimental Protocols

Generation of Ibrutinib-Resistant Cell Lines

A common method for developing ibrutinib-resistant cell lines involves continuous exposure to escalating doses of the drug.

  • Cell Culture: Culture the parental cancer cell line in its recommended growth medium.

  • Initial Exposure: Treat the cells with an initial concentration of ibrutinib, typically starting at the IC50 value.

  • Dose Escalation: Gradually increase the concentration of ibrutinib in the culture medium as the cells adapt and resume proliferation. This process can take several months.

  • Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of ibrutinib (e.g., 3- to 10-fold higher IC50 than the parental line), the resistance should be confirmed.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to adhere overnight.

  • Drug Treatment: Add various concentrations of the test compound(s) to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability and calculate IC50 values.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.

  • Cell Lysis: Treat parental and resistant cells with the compound of interest or DMSO for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-BTK, anti-phospho-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

B_Cell_Receptor_Signaling_and_Ibrutinib_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates BTK_mut BTK (C481S) BCR->BTK_mut Activates PLCG2 PLCG2 BTK->PLCG2 Activates PLCG2_mut PLCG2 (mut) BTK->PLCG2_mut PI3K PI3K PLCG2->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits BTK_mut->PLCG2 PLCG2_mut->PI3K Bypass Bypass Signaling (e.g., PI3K/AKT) Bypass->Proliferation Experimental_Workflow_for_Ibrutinib_Resistance cluster_characterization Characterization cluster_testing Alternative Drug Testing start Parental Cell Line culture Continuous Culture with Increasing Ibrutinib start->culture resistant Ibrutinib-Resistant Cell Line culture->resistant ic50 Determine IC50 (MTT Assay) resistant->ic50 sequencing Sequence BTK/PLCG2 for Mutations resistant->sequencing western Western Blot for Signaling Pathways resistant->western treat_alt Treat with Alternative Drugs resistant->treat_alt viability Assess Cell Viability (MTT Assay) treat_alt->viability apoptosis Measure Apoptosis (e.g., Annexin V) treat_alt->apoptosis

References

A Structural Showdown: Ibrutinib and Next-Generation BTK Inhibitors at the Kinase Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the structural and quantitative analysis of key Bruton's Tyrosine Kinase (BTK) inhibitors, offering insights for researchers and drug development professionals. This guide focuses on the well-characterized inhibitor Ibrutinib and its successors, for which a wealth of experimental data is available.

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases. The first-in-class BTK inhibitor, Ibrutinib, revolutionized treatment paradigms by forming a covalent bond with a key cysteine residue (Cys481) in the BTK active site, leading to irreversible inhibition.[1][2] While highly effective, the development of next-generation inhibitors has been driven by the need for improved selectivity and to address acquired resistance.

This guide provides a detailed comparison of the structural and binding characteristics of Ibrutinib with several next-generation BTK inhibitors, including Acalabrutinib, Zanubrutinib, the non-covalent inhibitor Pirtobrutinib, and others. It is important to note that while various derivatives of these foundational drugs exist, such as Ibrutinib-MPEA, which is commercially available as a research chemical, there is a lack of publicly available, peer-reviewed structural or quantitative binding data for such specific derivatives in complex with BTK. Therefore, this guide will focus on inhibitors with well-documented structural and functional data.

Quantitative Comparison of BTK Inhibitors

The following table summarizes key quantitative data for a selection of BTK inhibitors, providing a basis for comparing their potency and binding characteristics. These values are derived from various biochemical and cellular assays and may differ depending on the specific experimental conditions.

InhibitorTypeTargetIC50 (nM)Kd (nM)PDB ID
Ibrutinib Covalent IrreversibleBTK0.5[1][3][4]-5P9J
Acalabrutinib Covalent IrreversibleBTK3 - 5.12.6 - 218FD9
Zanubrutinib Covalent IrreversibleBTK0.4 - 1.5 (cellular)4.66J6M
Evobrutinib Covalent IrreversibleBTK9 - 37.94.66OMU
Fenebrutinib Non-covalent ReversibleBTK2 - 5.10.91 (Ki)5VFI
Pirtobrutinib Non-covalent ReversibleBTK--8FLL

BTK Signaling Pathway and Inhibitor Action

The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of intervention for BTK inhibitors.

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PIP3 PIP3 LYN_SYK->PIP3 BTK BTK PIP3->BTK Recruitment & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 PKC PKCβ DAG_IP3->PKC NFkB NF-κB Activation PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitors BTK Inhibitors (Ibrutinib, Acalabrutinib, etc.) Inhibitors->BTK

Caption: The BTK signaling cascade initiated by B-cell receptor activation.

Experimental Workflow for Structural Analysis

The determination of the crystal structure of a BTK-inhibitor complex is a multi-step process that provides atomic-level insights into the binding mechanism. The generalized workflow is depicted below.

Experimental_Workflow Workflow for BTK-Inhibitor Complex Crystallography cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_data_collection Data Collection & Structure Determination Expression BTK Gene Expression (e.g., Baculovirus system) Purification Protein Purification (Chromatography) Expression->Purification Complex_Formation BTK-Inhibitor Complex Formation Purification->Complex_Formation Screening Crystallization Screening Complex_Formation->Screening Optimization Crystal Optimization Screening->Optimization XRay X-ray Diffraction Data Collection (Synchrotron) Optimization->XRay Phasing Phase Determination XRay->Phasing Model_Building Model Building & Refinement Phasing->Model_Building Validation Structure Validation Model_Building->Validation PDB_Deposition PDB_Deposition Validation->PDB_Deposition PDB Deposition

Caption: A generalized workflow for determining the crystal structure of a BTK-inhibitor complex.

Experimental Protocols

BTK Kinase Binding Assay (Example: LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of inhibitors to BTK.

Materials:

  • BTK enzyme (recombinant)

  • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST, anti-His)

  • Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)

  • Test inhibitors (e.g., Ibrutinib, Acalabrutinib)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Prepare a mixture of BTK enzyme and the Eu-labeled antibody in the assay buffer. Prepare the Alexa Fluor™ 647-labeled tracer at the desired concentration in the assay buffer.

  • Assay Assembly: To the wells of a 384-well plate, add the test inhibitor solution.

  • Add the BTK enzyme/antibody mixture to all wells.

  • Initiate the binding reaction by adding the tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protein Crystallography of BTK-Inhibitor Complex

This protocol provides a general outline for the crystallization and structure determination of a BTK-inhibitor complex.

Materials:

  • Highly purified and concentrated BTK protein

  • BTK inhibitor of interest

  • Crystallization screens (various buffers, precipitants, and additives)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Cryoprotectant solutions

  • Access to a synchrotron X-ray source

Procedure:

  • Protein Expression and Purification: Express the BTK kinase domain (or full-length protein) in a suitable expression system (e.g., insect cells using baculovirus). Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Complex Formation: Incubate the purified BTK protein with a molar excess of the inhibitor to ensure complete binding. For covalent inhibitors, this incubation is critical to allow for the covalent bond formation.

  • Crystallization Screening: Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix a small volume of the BTK-inhibitor complex with an equal volume of the reservoir solution from a crystallization screen. Equilibrate the drops against the reservoir solution.

  • Crystal Optimization: Monitor the crystallization plates for crystal growth. Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives to improve crystal size and quality.

  • Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and briefly soak them in a cryoprotectant solution to prevent ice formation during X-ray data collection. Flash-cool the crystals in liquid nitrogen.

  • X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline and collect X-ray diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to obtain a set of structure factors. Determine the initial phases using molecular replacement with a known BTK structure as a search model. Build an atomic model of the BTK-inhibitor complex into the resulting electron density map and refine the model against the experimental data.

  • Structure Validation and Deposition: Validate the final structure for its geometric and stereochemical quality. Deposit the coordinates and structure factors into the Protein Data Bank (PDB).

References

Preclinical Showdown: A Comparative Guide to Ibrutinib and Spebrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The development of irreversible BTK inhibitors has revolutionized treatment paradigms. This guide provides a detailed preclinical comparison of two notable covalent BTK inhibitors: Ibrutinib, the first-in-class approved BTK inhibitor, and Spebrutinib, a second-generation inhibitor. While this guide focuses on the parent compound Ibrutinib due to the absence of published preclinical data for its derivative, Ibrutinib-MPEA, the insights provided offer a valuable comparative framework for researchers in the field.

Mechanism of Action: Covalent Inhibition of BTK

Both Ibrutinib and Spebrutinib are small molecule inhibitors that act by forming a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[1][2] This irreversible binding leads to the sustained inhibition of BTK's enzymatic activity.[1][2] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and differentiation.[3] By blocking BTK, these inhibitors effectively disrupt downstream signaling cascades, including the NF-κB and AKT pathways, thereby impeding the growth and survival of malignant B-cells.

BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG NFkB_AKT NF-κB & AKT Pathways IP3_DAG->NFkB_AKT activate Cell_Response B-cell Proliferation, Survival, Adhesion NFkB_AKT->Cell_Response promote Inhibitor Ibrutinib / Spebrutinib Inhibitor->BTK irreversibly inhibits

Figure 1: Simplified BTK Signaling Pathway and Point of Inhibition.

Quantitative Data Comparison

The following tables summarize the key preclinical quantitative data for Ibrutinib and Spebrutinib.

Table 1: In Vitro Potency

ParameterIbrutinibSpebrutinibReference(s)
BTK IC₅₀ 0.5 nM0.5 nM
B-cell Proliferation Inhibition IC₅₀ Data not available in a directly comparable format0.7 µM
T-cell Proliferation Inhibition IC₅₀ Data not available in a directly comparable format4.6 µM

Table 2: Kinase Selectivity

Kinase FamilyIbrutinibSpebrutinibReference(s)
TEC Family Kinases (e.g., TEC, ITK) InhibitsMore potent for TEC than BTK in some studies
EGFR Family Kinases InhibitsLess potent inhibition than Ibrutinib
SRC Family Kinases InhibitsLess potent inhibition than Ibrutinib
JAK3 InhibitsLess potent inhibition than Ibrutinib

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are employed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase. A common method involves the following steps:

  • Reagents and Materials: Recombinant human BTK enzyme, ATP, a suitable peptide or protein substrate, kinase buffer, and the test compounds (Ibrutinib, Spebrutinib). A detection reagent, often an antibody that recognizes the phosphorylated substrate, is also required.

  • Assay Procedure:

    • The test compounds are serially diluted to various concentrations.

    • The recombinant BTK enzyme is incubated with the test compounds for a defined period.

    • The kinase reaction is initiated by adding ATP and the substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Compound Serial Dilution of Ibrutinib/Spebrutinib Incubation Incubate BTK with Inhibitor Compound->Incubation Enzyme Recombinant BTK Enzyme Enzyme->Incubation Reaction_Start Add ATP & Substrate Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Quantify Phosphorylation Reaction_Stop->Detection Analysis Calculate IC50 Detection->Analysis

Figure 2: Workflow for a Typical Kinase Inhibition Assay.

Cell Proliferation Assay (General Protocol)

Cell-based assays are essential to determine the effect of the inhibitors on cell viability and proliferation. A common method is the MTT or WST-1 assay:

  • Cell Culture: B-cell lymphoma cell lines (e.g., Ramos, Raji) are cultured in appropriate media and conditions.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a specific density.

    • The cells are treated with a range of concentrations of Ibrutinib or Spebrutinib. A vehicle control (e.g., DMSO) is also included.

    • The plates are incubated for a set period (e.g., 72 hours).

    • A reagent such as MTT or WST-1 is added to each well. These reagents are converted into a colored formazan product by metabolically active cells.

    • After a further incubation period, the absorbance of the formazan product is measured using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell proliferation inhibition is calculated for each concentration, and the IC₅₀ value is determined.

In Vivo Efficacy in Animal Models (General Protocol)

Xenograft mouse models are commonly used to evaluate the in vivo antitumor activity of cancer drugs.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.

  • Tumor Implantation: Human B-cell lymphoma cells are injected subcutaneously or intravenously into the mice.

  • Treatment: Once tumors are established or the disease is systemic, mice are randomized into treatment and control groups. The treatment group receives the BTK inhibitor (e.g., Ibrutinib or Spebrutinib) via a clinically relevant route, such as oral gavage, at a specified dose and schedule. The control group receives a vehicle.

  • Monitoring and Endpoints:

    • Tumor volume is measured regularly for subcutaneous models.

    • Disease progression is monitored through methods like bioluminescence imaging or analysis of peripheral blood for circulating tumor cells.

    • Animal body weight and general health are monitored as indicators of toxicity.

    • The primary endpoint is often tumor growth inhibition or overall survival.

  • Data Analysis: Tumor growth curves and survival curves (Kaplan-Meier) are generated and statistically analyzed to compare the efficacy of the treatment versus the control.

Discussion of Preclinical Findings

Both Ibrutinib and Spebrutinib demonstrate potent inhibition of BTK at the nanomolar level. Spebrutinib has been shown in preclinical studies to inhibit B-cell proliferation, reduce the production of inflammatory cytokines, and inhibit osteoclastogenesis. A notable difference appears in their kinase selectivity profiles. Ibrutinib is known to have off-target effects on other kinases, including those in the TEC, EGFR, and SRC families, which may contribute to some of its observed side effects. Spebrutinib, as a second-generation inhibitor, was designed for improved selectivity. Preclinical data suggests it has less potent inhibitory effects on some of these off-target kinases compared to Ibrutinib. Interestingly, one study indicated that Spebrutinib might be more potent against TEC kinase than BTK itself, a finding that warrants further investigation.

The improved selectivity of second-generation BTK inhibitors like Spebrutinib is a key area of research, with the goal of reducing off-target adverse events while maintaining or improving on-target efficacy. The lack of publicly available preclinical data for this compound prevents a direct comparison and highlights the need for further research to fully characterize its pharmacological profile. Researchers are encouraged to conduct head-to-head preclinical studies to elucidate the specific advantages and disadvantages of these and other emerging BTK inhibitors.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Ibrutinib-MPEA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Ibrutinib and its derivatives is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for Ibrutinib-MPEA, a derivative of the cytotoxic drug Ibrutinib. Given that this compound is a research compound, its toxicological properties are not fully characterized, and it should be handled with the same precautions as Ibrutinib.[1][2]

Hazard Summary: Ibrutinib is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][3] It is also suspected of causing cancer, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound based on established guidelines for cytotoxic drugs.

Task Required PPE Specifications
Unpacking and Storage Double Gloves, GownWear two pairs of chemotherapy-rated gloves and a protective gown.
Weighing and Preparing Solutions Double Gloves, Gown, Eye/Face Protection, Respiratory ProtectionUse two pairs of chemotherapy gloves, a disposable gown, safety glasses with side shields or goggles, and an appropriate respirator in a ventilated enclosure.
Administering the Compound Double Gloves, Gown, Eye/Face ProtectionWear two pairs of chemotherapy gloves, a disposable gown, and safety glasses or a face shield.
Handling Waste and Decontamination Double Gloves, GownUtilize two pairs of chemotherapy-rated gloves and a disposable gown for handling contaminated waste.
Spill Cleanup Double Gloves, Gown, Eye/Face Protection, Respiratory ProtectionA full spill kit should be available. Wear double gloves, a gown, eye protection, and a respirator.

Experimental Protocols: Safe Handling Procedures

Adherence to strict procedural guidelines is necessary to ensure a safe laboratory environment.

1. Preparation and Handling:

  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control exposure.

  • Before handling, ensure all necessary PPE is readily available and has been inspected for integrity.

  • When weighing the compound, use a ventilated balance enclosure or a fume hood to prevent inhalation of airborne particles.

  • For solubilizing the compound, add the solvent slowly to the powder to avoid splashing. This compound is soluble in DMSO.

2. Spill Management:

  • In the event of a spill, the area should be immediately secured to prevent further contamination.

  • Utilize a spill kit specifically designed for cytotoxic drugs.

  • All personnel involved in the cleanup must wear the appropriate PPE as detailed in the table above.

  • Absorb the spill with an inert material and place it in a designated hazardous waste container.

  • Clean the spill area thoroughly with an appropriate deactivating agent, followed by a rinse with soap and water.

3. Disposal Plan:

  • All disposable PPE (gloves, gowns, etc.) used while handling this compound should be considered contaminated and disposed of as hazardous waste.

  • Empty vials and containers that held the compound must also be disposed of as hazardous chemical waste.

  • Do not dispose of this compound or its waste down the drain or in regular trash. Disposal must be made according to official regulations for cytotoxic and chemical waste.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow PPE Selection Logic for this compound Handling start Start: Task Involving This compound task_type What is the nature of the task? start->task_type unpacking Unpacking or Storage task_type->unpacking Low Risk of Aerosolization weighing Weighing or Solution Preparation task_type->weighing High Risk of Aerosolization administration Compound Administration task_type->administration Potential for Splash waste_disposal Waste Handling or Decontamination task_type->waste_disposal Contact with Contaminated Materials spill Spill Cleanup task_type->spill Emergency Response ppe_unpacking Wear Double Gloves and Gown unpacking->ppe_unpacking ppe_weighing Wear Double Gloves, Gown, Eye/Face Protection, and Respiratory Protection weighing->ppe_weighing ppe_administration Wear Double Gloves, Gown, and Eye/Face Protection administration->ppe_administration ppe_waste Wear Double Gloves and Gown waste_disposal->ppe_waste ppe_spill Wear Double Gloves, Gown, Eye/Face Protection, and Respiratory Protection spill->ppe_spill

Caption: Logical workflow for selecting appropriate PPE for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.